2,1,3-Benzothiadiazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231627. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJPKRSKPOCUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310771 | |
| Record name | 2,1,3-benzothiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-37-3 | |
| Record name | 874-37-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,1,3-benzothiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-Benzothiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,1,3-Benzothiadiazol-5-amine: Synthesis, Properties, and Applications
Introduction
The 2,1,3-benzothiadiazole (BTD) scaffold represents a cornerstone in modern medicinal chemistry and materials science.[1][2] Classified as a "privileged" heterocyclic structure, its inherent electron-accepting nature and rigid, planar geometry make it an exceptional building block for designing functionally complex molecules.[1][3][4][5] The BTD core is central to the development of advanced materials for optoelectronics, including organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[3][6][7][8]
This guide focuses on a key derivative, 2,1,3-Benzothiadiazol-5-amine (also known as 5-amino-2,1,3-benzothiadiazole). The introduction of an amino group at the C5 position transforms the molecule into a valuable intermediate, imparting electron-donating character that creates an intramolecular donor-acceptor system. This "push-pull" electronic effect is fundamental to its utility in synthesizing novel dyes, pharmaceuticals, and photoactive materials.[7][9] We will provide an in-depth exploration of its synthesis, a detailed analysis of its properties, and a discussion of its critical role in research and drug development.
Part 1: Synthesis and Mechanistic Rationale
The synthesis of this compound is most reliably achieved through a multi-step process commencing with a suitably substituted benzene derivative. The primary strategy involves the construction of the thiadiazole ring onto a pre-functionalized aromatic precursor, followed by the chemical reduction of a nitro group to the target amine.
Preferred Synthetic Pathway: A Two-Step Approach
The most direct and controllable route begins with 4-nitro-1,2-phenylenediamine. This approach offers superior regiochemical control compared to the direct nitration of the parent 2,1,3-benzothiadiazole, which often yields a mixture of isomers.[10]
-
Step 1: Cyclization to form 5-Nitro-2,1,3-benzothiadiazole. The foundational BTD ring is formed via the cyclization of an ortho-phenylenediamine derivative.[1][11] In this step, 4-nitro-1,2-phenylenediamine is reacted with a sulfur-donating reagent, typically thionyl chloride (SOCl₂), in the presence of a base like pyridine. The pyridine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Step 2: Reduction of the Nitro Group. The nitro group of 5-nitro-2,1,3-benzothiadiazole is then reduced to the corresponding amine. A classic and industrially scalable method for this transformation is the use of a metal catalyst in an acidic medium, such as iron powder in the presence of hydrochloric acid or acetic acid.[10][12] This method is favored for its efficiency, cost-effectiveness, and high yield.
Below is a diagram illustrating this synthetic workflow.
Caption: Preferred synthetic workflow for this compound.
Experimental Protocol: Synthesis via Nitro-Intermediate Reduction
This protocol provides a self-validating system for the reliable synthesis of the target compound.
Objective: To synthesize this compound from 5-nitro-2,1,3-benzothiadiazole.
Materials:
-
5-Nitro-2,1,3-benzothiadiazole
-
Iron powder (fine grade, >100 mesh)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na₂CO₃) solution (saturated)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of 5-nitro-2,1,3-benzothiadiazole (1.0 eq) and iron powder (5.0 eq) in ethanol (15 mL per gram of nitro compound).
-
Initiation: To the stirring suspension, add concentrated hydrochloric acid (2.0 eq) dropwise. The addition may be exothermic. The mixture is then heated to reflux (approx. 78 °C).
-
Causality: The acidic medium activates the iron powder, facilitating the transfer of electrons required for the reduction of the nitro group to an amine. Ethanol serves as a solvent that is compatible with both the organic starting material and the aqueous acid.
-
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with hot ethanol.
-
Neutralization & Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Resuspend the resulting residue in water and basify to a pH of ~8 using a saturated sodium carbonate solution. This step neutralizes the excess acid and precipitates the amine product. Extract the aqueous layer multiple times with ethyl acetate.
-
Trustworthiness: Ensuring the pH is basic is critical for the product to be in its free amine form, which is soluble in organic solvents like ethyl acetate, allowing for efficient extraction away from inorganic salts.
-
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure this compound.
Part 2: Physicochemical and Spectroscopic Properties
The physical and spectral properties of this compound are crucial for its characterization and application.
Data Presentation: Key Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃S | [9][13] |
| Molar Mass | 151.19 g/mol | [9][13] |
| Appearance | Solid, powder | - |
| Melting Point | 112-115 °C | [9] |
| Boiling Point (Predicted) | 303.0 ± 15.0 °C | [9] |
| Density (Predicted) | 1.485 ± 0.06 g/cm³ | [9] |
| Solubility | Almost insoluble in water; soluble in many organic solvents. | [9] |
Spectroscopic Profile
Characterization of this compound relies on standard spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is characterized by N-H stretching vibrations for the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also prominent.[14]
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molar mass (151.19 m/z).[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will display signals corresponding to the aromatic protons on the benzene ring and a broad signal for the amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the 5-amino substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-donating amine group and the electron-withdrawing thiadiazole ring.
-
Part 3: Reactivity and Applications
The dual electronic nature of this compound—possessing both a nucleophilic amino group and an electron-deficient heterocyclic system—governs its reactivity and defines its applications.
Caption: Key reactive sites of this compound.
Applications in Drug Development and Medicinal Chemistry
The BTD core is a frequent motif in pharmacologically active compounds. The 5-amino derivative serves as a crucial starting material or intermediate for creating more complex drug candidates.
-
Scaffold for Kinase Inhibitors: The BTD scaffold can be elaborated to target various protein kinases, which are critical targets in oncology and inflammatory diseases.
-
Precursor for Bioactive Heterocycles: The amino group is a handle for constructing fused heterocyclic systems, a common strategy in drug discovery to explore new chemical space and optimize drug-like properties.[15] For example, the related 4-amino-5-chloro-2,1,3-benzothiadiazole is a key precursor in the synthesis of Tizanidine, a clinically used muscle relaxant, highlighting the pharmaceutical relevance of amino-BTD derivatives.[12][16]
Applications in Materials Science
The intrinsic donor-acceptor structure of this compound makes it highly valuable in the field of organic electronics and photonics.
-
Organic Light-Emitting Diodes (OLEDs): The compound serves as a building block for creating emissive materials. By coupling the amino group with other aromatic systems (e.g., via Buchwald-Hartwig amination), chemists can synthesize larger π-conjugated molecules with tunable emission colors and high quantum yields, which are essential for efficient OLED devices.[2][6][17]
-
Fluorescent Probes and Sensors: The fluorescence of BTD derivatives is often sensitive to the local environment. This solvatochromism can be exploited to design chemosensors for detecting ions or small molecules.[18][19] The amino group can be functionalized to introduce specific binding sites for target analytes.
-
Organic Photovoltaics (OPVs): As an electron-rich building block, it can be incorporated into donor polymers or small molecules for use in the active layer of organic solar cells.[8]
Conclusion
This compound is a strategically important molecule whose value is derived from the unique interplay between its electron-donating amino group and the electron-accepting benzothiadiazole core. Established and reliable synthetic routes make it an accessible intermediate for a broad range of applications. Its well-characterized physicochemical properties provide a solid foundation for its use in complex molecular design. For researchers in drug discovery and materials science, this compound offers a versatile and powerful platform for innovation, enabling the development of next-generation pharmaceuticals, advanced electronic devices, and sensitive chemical probes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules | Semantic Scholar [semanticscholar.org]
- 9. chembk.com [chembk.com]
- 10. benzo[d][1,2,3]thiadiazol-5-aMine synthesis - chemicalbook [chemicalbook.com]
- 11. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 12. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]
- 13. This compound | 874-37-3 [amp.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Characterization of 2,1,3-Benzothiadiazol-5-amine
Introduction: The Significance of the Benzothiadiazole Core in Modern Materials Science
The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of advanced organic functional materials. Its inherent electron-deficient nature makes it a powerful building block for creating donor-acceptor systems that are the basis for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1][2] The introduction of an amino group at the 5-position, yielding 2,1,3-Benzothiadiazol-5-amine, modulates the electronic properties of the BTD core, offering a versatile platform for further chemical modifications and for fine-tuning the optoelectronic characteristics of resulting materials. This guide provides a comprehensive overview of the essential physicochemical characterization techniques for this compound, offering both foundational data and detailed experimental protocols for researchers in materials science and drug development.
Core Physicochemical Properties
A foundational understanding of a molecule begins with its basic physical and chemical properties. These data are critical for handling, storage, and for predicting its behavior in various experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 874-37-3 | [3] |
| Molecular Formula | C₆H₅N₃S | [3] |
| Molecular Weight | 151.19 g/mol | [3] |
| Melting Point | 112-115 °C | [3] |
| Boiling Point | 303.0 ± 15.0 °C (Predicted) | [3] |
| Density | 1.485 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | White to light yellow crystalline solid | [3] |
Safety and Handling: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[3] Store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[3]
Synthesis and Purification
Proposed Synthetic Pathway: Reduction of 5-Nitro-2,1,3-benzothiadiazole
The synthesis would logically proceed in two main steps: the nitration of the parent 2,1,3-benzothiadiazole followed by the reduction of the nitro group.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Representative Reduction Procedure
This protocol is adapted from general methods for the reduction of aromatic nitro compounds.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-nitro-2,1,3-benzothiadiazole in a mixture of ethanol and water.
-
Addition of Reducing Agent: To the stirred suspension, add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Extraction: Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms. While specific spectra for this compound are not available in the provided search results, the expected chemical shifts can be predicted based on the analysis of the parent compound and other derivatives.
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the benzene ring will exhibit a specific splitting pattern (likely a doublet, a doublet of doublets, and another doublet) influenced by the positions of the amino group and the fused thiadiazole ring. The amine protons will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbons attached to the nitrogen and sulfur atoms in the thiadiazole ring will be the most downfield. The carbon bearing the amino group will be significantly shielded compared to its nitro precursor.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. A spectrum for this compound is available in the SpectraBase database.[5] Key characteristic peaks are expected for the N-H stretching of the amine, C-H stretching of the aromatic ring, and C=C and C=N stretching vibrations within the bicyclic system.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300-3500 (typically two bands for a primary amine) |
| Aromatic C-H Stretch | 3000-3100 |
| C=C and C=N Aromatic Ring Stretching | 1400-1600 |
| C-N Stretch | 1250-1350 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 2,1,3-benzothiadiazole core is known to exhibit strong absorption in the UV region, often with a lower-energy charge-transfer band that can extend into the visible region, especially with the introduction of an electron-donating group like an amine.[6]
Experimental Protocol:
-
Solution Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) of known concentration.
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 800 nm, using the pure solvent as a reference.
-
Analysis: Determine the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. A GC-MS spectrum for this compound is available in the SpectraBase database.[5] The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 151.19.
Structural Analysis: X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure has been reported for this compound, data from its isomer, 4-amino-2,1,3-benzothiadiazole, provides valuable insights into the expected structural features.[7] Key parameters to analyze include bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Thermal Properties: TGA and DSC
Thermal analysis is crucial for understanding the stability and phase behavior of a material at different temperatures.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and assess the thermal stability of the compound. Derivatives of 2,1,3-benzothiadiazole are known to possess good thermal stability.[8]
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify phase transitions such as melting, crystallization, and glass transitions. The DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the sample into an aluminum DSC pan or a ceramic TGA pan.
-
TGA Measurement: Place the pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
DSC Measurement: Place the sample pan and an empty reference pan in the DSC cell. Heat and cool the sample at a controlled rate (e.g., 10 °C/min) to observe thermal transitions.
-
Analysis: Analyze the resulting thermograms to determine the onset of decomposition (from TGA) and the temperatures of any phase transitions (from DSC).
Electrochemical Characterization: Cyclic Voltammetry
Given the electron-accepting nature of the benzothiadiazole core, understanding the electrochemical properties of its derivatives is essential, particularly for applications in organic electronics. Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of a compound.
The introduction of the electron-donating amino group is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the compound easier to oxidize compared to the unsubstituted benzothiadiazole. The Lowest Unoccupied Molecular Orbital (LUMO) energy should also be affected, influencing the reduction potential.
Experimental Protocol:
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Scan the potential over a range where redox events are expected and record the resulting current.
-
Analysis: Determine the onset potentials for oxidation and reduction. These values can be used to estimate the HOMO and LUMO energy levels of the molecule. A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential referencing.
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its purification, processing, and application. Based on its structure—a moderately polar aromatic core with a hydrogen-bond-donating amino group—a qualitative solubility profile can be predicted.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The hydrophobic benzothiadiazole core limits aqueous solubility, though the amino group provides some polarity. |
| Methanol, Ethanol | Likely soluble | Polar protic solvents that can engage in hydrogen bonding with the amino group. The parent compound is soluble in methanol.[9] |
| Acetone, THF | Moderately soluble | Polar aprotic solvents that can act as hydrogen bond acceptors. |
| Dichloromethane | Moderately soluble | A common solvent for many organic compounds. |
| Hexane | Sparingly soluble | Nonpolar solvent, unlikely to effectively solvate the polar functional groups. |
| DMSO | Likely soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic molecules.[10] |
Experimental Protocol for Qualitative Solubility:
-
Add approximately 1-2 mg of this compound to a small vial.
-
Add 1 mL of the test solvent and vortex the mixture for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
Classify as "soluble," "sparingly soluble," or "insoluble."
Conclusion
The physicochemical characterization of this compound is a multi-faceted process that provides a holistic understanding of this important molecular building block. From its fundamental properties and synthesis to its detailed spectroscopic, structural, thermal, and electrochemical behavior, each piece of data contributes to its effective utilization in the design and fabrication of next-generation organic materials. This guide outlines the key experimental considerations and provides a framework for the comprehensive analysis of this and related compounds, empowering researchers to unlock their full potential in various scientific applications.
References
- 1. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. chembk.com [chembk.com]
- 4. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 2,1,3-Benzothiadiazole | 273-13-2 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Molecular Structure and Electronic Properties of 2,1,3-Benzothiadiazol-5-amine
Executive Summary
This technical guide provides an in-depth analysis of 2,1,3-Benzothiadiazol-5-amine, a heterocyclic compound of significant interest to researchers in materials science and drug development. The inherent electronic architecture of this molecule, featuring a potent electron-accepting 2,1,3-benzothiadiazole (BTD) core functionalized with an electron-donating amine group, establishes a classical intramolecular donor-acceptor (D-A) framework. This "push-pull" system dictates its unique photophysical and electrochemical properties, making it a valuable building block for advanced functional materials. This document elucidates the core's molecular structure, details validated synthetic protocols, and offers a comprehensive overview of its electronic and optical characteristics. Methodologies for its characterization, including spectroscopic, electrochemical, and computational techniques, are presented with an emphasis on the causal relationships behind experimental choices, ensuring a blend of theoretical understanding and practical application for professionals in the field.
The Donor-Acceptor Architecture: Foundational Principles
The remarkable properties of this compound stem from the synergistic interaction between its two primary components.
-
The Electron-Accepting Core (Acceptor): The 2,1,3-benzothiadiazole (BTD) nucleus is a well-established, electron-deficient heterocyclic system.[1][2] Its strong electron-withdrawing nature and planar structure are foundational to its use in organic electronics, where it facilitates electron transport and promotes desirable intermolecular packing.[3][4]
-
The Amino Substituent (Donor): The amine (-NH2) group at the C5 position acts as a classical electron-donating group due to the lone pair of electrons on the nitrogen atom.[5] This group actively "pushes" electron density into the aromatic system.
This strategic combination creates a pronounced intramolecular charge transfer (ICT) character.[6] In its ground state, there is a permanent dipole. Upon photoexcitation, an electron is promoted from a molecular orbital largely localized on the amine donor (the Highest Occupied Molecular Orbital, HOMO) to one localized on the BTD acceptor (the Lowest Unoccupied Molecular Orbital, LUMO). This ICT transition is the primary origin of the molecule's distinct optical and electronic behavior.
Molecular Structure and Synthetic Strategy
Structural Elucidation
This compound is a bicyclic aromatic compound characterized by a benzene ring fused to a 1,2,5-thiadiazole ring.[7] The amine moiety is positioned on the benzene ring, para to the thiadiazole nitrogen.
The planarity of the fused ring system is a critical structural feature.[3] This flatness allows for efficient π-π stacking in the solid state, which is a crucial mechanism for charge transport in organic semiconductor devices.
Caption: Molecular structure of this compound.
Validated Synthetic Protocol
A robust and widely applicable method for synthesizing amino-substituted BTD derivatives is the chemical reduction of a nitro-substituted precursor.[5] This approach is favored due to the commercial availability of nitroaromatic starting materials and the high efficiency and selectivity of the reduction reaction.
Causality Behind the Method: The nitro group (-NO₂) is strongly electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack and facilitating certain synthetic transformations. Its reduction to an electron-donating amine (-NH₂) group fundamentally inverts the electronic character at that position, providing a direct route to the desired D-A structure.[5] Tin(II) chloride (SnCl₂) in an acidic medium like concentrated HCl is a classic and effective reducing agent for this purpose.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Nitro Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-nitro-2,1,3-benzothiadiazole (1.0 eq) in concentrated hydrochloric acid (HCl).
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 5.0 eq) portion-wise to the suspension. The addition may be exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching and Neutralization: Allow the mixture to cool to room temperature and carefully pour it over crushed ice. In a fume hood, slowly neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10), which precipitates the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Electronic and Photophysical Properties
The D-A structure governs the interaction of the molecule with electromagnetic radiation and its behavior in an electric field.
Theoretical Framework: Frontier Molecular Orbitals (FMOs)
The electronic properties are best understood by examining the Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO.
-
HOMO: Density Functional Theory (DFT) calculations consistently show that the HOMO is primarily localized on the electron-rich amino group and the adjacent benzene ring.[3]
-
LUMO: The LUMO is predominantly localized on the electron-deficient BTD core.[3]
The energy difference between these two orbitals (the HOMO-LUMO gap) is relatively small, which is a hallmark of D-A molecules and is directly related to the energy of the lowest-energy electronic transition.[3][7] This small gap is responsible for the molecule's absorption of visible light.
Caption: Donor-Acceptor architecture and corresponding FMO energy levels.
Spectroscopic Characterization
Protocol: UV-Visible and Fluorescence Spectroscopy
-
Solution Preparation: Prepare a stock solution of the compound in a high-purity spectroscopic grade solvent (e.g., dichloromethane, DCM, or tetrahydrofuran, THF). Create a series of dilutions to find a concentration that yields an absorbance maximum between 0.5 and 1.0 AU.
-
UV-Vis Absorption: Using a dual-beam spectrophotometer, record the absorption spectrum from approximately 250 nm to 700 nm in a 1 cm path length quartz cuvette, using the pure solvent as a reference.
-
Fluorescence Emission: Using a fluorometer, excite the sample at the wavelength of its lowest energy absorption maximum (the ICT band). Record the emission spectrum over a range starting ~20 nm above the excitation wavelength to the near-infrared.
-
Quantum Yield Determination: Measure the fluorescence quantum yield (ΦF) using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions.
Interpretation:
-
Absorption: The spectrum will typically show two main features: high-energy peaks (< 400 nm) corresponding to localized π-π* transitions within the aromatic system, and a lower-energy, broader peak corresponding to the HOMO-LUMO ICT transition.[3]
-
Emission: The molecule is expected to be fluorescent. The emission spectrum is typically a mirror image of the ICT absorption band and exhibits a Stokes shift (a shift to lower energy/longer wavelength) due to structural relaxation in the excited state.
-
Solvatochromism: The ICT bands are highly sensitive to solvent polarity. Increasing solvent polarity will stabilize the more polar excited state, leading to a red-shift (bathochromic shift) in the emission spectrum.[9] This phenomenon is a key indicator of charge-transfer character.
Electrochemical Analysis
Cyclic Voltammetry (CV) is the principal technique for probing the redox behavior of a molecule and estimating its FMO energy levels experimentally.[10]
Protocol: Cyclic Voltammetry
-
System Setup: Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Electrolyte Solution: Dissolve the sample (approx. 1 mM) in a suitable solvent (e.g., anhydrous acetonitrile or DCM) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Degassing: Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Measurement: Scan the potential to measure the oxidation process. Following this, scan in the negative direction to measure the reduction process.
-
Internal Reference: After the measurement, add a small amount of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard and record its voltammogram. The Fc/Fc⁺ couple has a defined potential (4.8 eV below the vacuum level).
-
Data Analysis: Determine the onset potentials for the first oxidation (E_ox) and first reduction (E_red) events. Reference these potentials against the Fc/Fc⁺ peak.
Causality and Interpretation: The oxidation potential corresponds to the removal of an electron from the HOMO, while the reduction potential relates to the addition of an electron to the LUMO. The HOMO and LUMO energy levels can be estimated using the following empirical formulas:[3]
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
The electrochemical band gap (E_g) can then be calculated as the difference between the HOMO and LUMO levels.
Computational Modeling
Density Functional Theory (DFT) serves as a powerful predictive tool to complement experimental findings.
Workflow: DFT Calculations
-
Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation. A common functional/basis set combination for this is B3LYP/6-31G(d).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Properties: Single-point energy calculations are then performed using a larger basis set to obtain accurate FMO energies (HOMO, LUMO).
-
Spectral Simulation: Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.
Data Summary
The following table summarizes the typical electronic and photophysical properties expected for this compound and closely related derivatives, providing a baseline for researchers.
| Property | Typical Value Range | Method of Determination | Significance |
| λ_abs (max, ICT) | 450 - 530 nm | UV-Vis Spectroscopy | Wavelength of lowest energy absorption; indicates color.[3] |
| λ_em (max) | 550 - 650 nm | Fluorescence Spectroscopy | Wavelength of emitted light; key for OLEDs and sensors.[3] |
| HOMO Level | -5.2 to -5.6 eV | Cyclic Voltammetry, DFT | Energy required to remove an electron; determines donor capability.[3] |
| LUMO Level | -3.0 to -3.5 eV | Cyclic Voltammetry, DFT | Energy gained by adding an electron; determines acceptor strength. |
| Optical Band Gap | 2.0 - 2.5 eV | UV-Vis (from absorption onset) | Energy of the HOMO-LUMO transition.[3] |
| Electrochemical Band Gap | 2.0 - 2.6 eV | Cyclic Voltammetry (E_ox - E_red) | Correlates with the optical band gap. |
Applications in Research and Drug Development
The unique properties of this compound make it a versatile platform for various applications.
-
Organic Electronics: As a pre-functionalized D-A molecule, it serves as a key building block in the synthesis of conjugated polymers and small molecules for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[1][4]
-
Fluorescent Probes and Sensors: The amine group is a convenient handle for further chemical modification.[5] It can be functionalized with receptor units for specific analytes (e.g., metal ions, pH, biomolecules). Binding of the analyte can modulate the ICT process, resulting in a measurable change in fluorescence color or intensity.
-
Drug Development: The broader benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antibacterial, and antifungal properties.[11][12] The 5-amino derivative provides a synthetic entry point for creating novel libraries of potential therapeutic agents.
Conclusion
This compound is more than a simple chemical compound; it is a precisely engineered molecular scaffold. Its inherent donor-acceptor architecture, arising from the fusion of an electron-donating amine with an electron-accepting benzothiadiazole core, imparts a rich set of photophysical and electrochemical properties. A thorough understanding of its structure, synthesis, and electronic behavior, as detailed in this guide, is essential for harnessing its full potential. For researchers and developers, this molecule represents a validated and highly adaptable platform for creating next-generation organic electronic materials, sensitive chemical probes, and novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 8. This compound|lookchem [lookchem.com]
- 9. air.unipr.it [air.unipr.it]
- 10. open.metu.edu.tr [open.metu.edu.tr]
- 11. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pcbiochemres.com [pcbiochemres.com]
A Spectroscopic Guide to 2,1,3-Benzothiadiazol-5-amine: Unveiling Molecular Structure and Properties
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,1,3-Benzothiadiazol-5-amine
2,1,3-Benzothiadiazole and its derivatives represent a cornerstone in the development of advanced materials and pharmaceutical agents.[1] The benzothiadiazole core is an electron-deficient heterocyclic system that, when functionalized, gives rise to molecules with tailored electronic and photophysical properties.[2] The introduction of an electron-donating amino group at the 5-position creates an intramolecular charge-transfer (ICT) character, making this compound a molecule of significant interest for applications ranging from fluorescent probes and organic light-emitting diodes (OLEDs) to building blocks in medicinal chemistry.[3][4]
This guide, intended for professionals in research and drug development, provides a comprehensive overview of the spectroscopic data of this compound. As a Senior Application Scientist, the aim is not merely to present data but to offer a deeper understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are practically applied to elucidate and validate the structure of this important molecule. We will delve into the causality behind experimental choices, ensuring that each analytical step is part of a self-validating system.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The structure of this compound with the conventional atom numbering used for spectral assignments is presented below.
Caption: Molecular structure of this compound with IUPAC numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for the substitution pattern and electronic environment of each nucleus.
Expertise & Experience: Why NMR is Critical
The key information we seek from NMR is the number of unique proton and carbon signals, their chemical shifts (which indicate the electronic environment), and the coupling patterns (which reveal connectivity). The amino group at the C5 position acts as an electron-donating group, causing a predictable upfield shift (to lower ppm values) of the protons and carbons on the benzene ring, particularly those ortho and para to it (C4, C6, and C7). This contrasts with the electron-withdrawing nature of the fused thiadiazole ring.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A self-validating NMR protocol ensures reproducibility and accuracy. The following procedure is a field-proven method for obtaining high-quality spectra of amino-benzothiadiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and Photoluminescent Properties of Three 5-Amino Benzothiadiazoles (5-amBTDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and photoluminescent property of three 5-amino benzothiadiazoles (5-amBTDs). | Semantic Scholar [semanticscholar.org]
theoretical and computational studies of 2,1,3-Benzothiadiazol-5-amine
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2,1,3-Benzothiadiazol-5-amine
Introduction: The Significance of the 2,1,3-Benzothiadiazole Scaffold
The 2,1,3-benzothiadiazole (BTD) core is a privileged heterocyclic structure in modern chemistry, renowned for its potent electron-accepting nature.[1][2] This property has established BTD and its derivatives as fundamental building blocks in a vast array of functional materials, including those for organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[3][4] The introduction of functional groups onto the BTD backbone allows for the fine-tuning of its electronic and photophysical properties.
Among its many derivatives, this compound (5-amBTD) is of particular interest. The presence of the electron-donating amino (-NH2) group at the 5-position creates a potent intramolecular "push-pull" system, significantly influencing the molecule's frontier molecular orbitals and reactivity. This unique electronic profile makes 5-amBTD a valuable synthon in the development of advanced materials and a compelling scaffold in medicinal chemistry and drug discovery.[5][6]
This technical guide serves as a comprehensive overview of the state-of-the-art theoretical and computational methodologies employed to elucidate the structural, electronic, and interactive properties of this compound. We will delve into the causality behind the selection of specific computational methods, provide validated protocols for their application, and demonstrate how these in silico approaches provide invaluable insights for researchers, chemists, and drug development professionals.
Part 1: The Computational Scientist's Toolkit: Core Methodologies
The accurate in silico prediction of molecular properties hinges on the selection of appropriate theoretical models. For a π-conjugated system like 5-amBTD, a multi-faceted approach combining several computational techniques is essential for a holistic understanding.
Density Functional Theory (DFT): The Foundation of Electronic Structure
Density Functional Theory is the workhorse for quantum chemical calculations on medium-to-large organic molecules. Its strength lies in providing a robust balance between computational cost and accuracy for determining ground-state properties.
Causality of Method Selection : For molecules like BTD derivatives, hybrid functionals such as B3LYP are frequently chosen because they effectively incorporate a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems.[7] The selection of a basis set, such as 6-31+G(d,p), is equally critical; the inclusion of polarization functions ('d,p') allows for anisotropy in electron distribution, and diffuse functions ('+') are necessary to accurately model lone pairs and potential non-covalent interactions.[7]
Experimental Protocol: Ground-State Geometry Optimization and Electronic Property Calculation
-
Input Structure Generation : Construct the 3D coordinates of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Setup :
-
Select a DFT functional (e.g., B3LYP).
-
Choose an appropriate basis set (e.g., 6-31+G(d,p)).
-
Specify the calculation type as "Optimization + Frequency" (Opt+Freq). The optimization will find the lowest energy geometry, while the frequency calculation confirms it is a true minimum (no imaginary frequencies).
-
Define the molecular charge (0) and spin multiplicity (singlet).
-
-
Execution : Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Analysis :
-
Verify the optimized geometry.
-
Extract key electronic data: energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.
-
Visualize the HOMO and LUMO surfaces to understand the electron density distribution.
-
Time-Dependent DFT (TD-DFT): Unveiling Photophysical Properties
To understand the interaction of 5-amBTD with light—crucial for its applications in optoelectronics—we must investigate its excited states. Time-Dependent DFT (TD-DFT) is the standard method for this purpose.
Causality of Method Selection : TD-DFT extends the principles of DFT to calculate electronic transition energies and oscillator strengths, which directly correlate to the position and intensity of peaks in a UV-Vis absorption spectrum.[8][9] It is essential to include a solvent model, such as the Polarizable Continuum Model (PCM), as solvent polarity can significantly impact the energies of the ground and excited states, leading to solvatochromic shifts observed experimentally.[10]
Molecular Docking: Predicting Bioactivity
In the context of drug development, understanding how a molecule like 5-amBTD might interact with a biological target is paramount. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[7]
Causality of Method Selection : Docking algorithms explore the conformational space of the ligand within the active site of a protein and use a scoring function to estimate the binding affinity. This allows for the rapid screening of virtual libraries of compounds and provides hypotheses about the key intermolecular interactions—such as hydrogen bonds, and π-π stacking—that stabilize the ligand-receptor complex.[11] This is a foundational step in rational drug design.
Experimental Protocol: General Molecular Docking Workflow
-
Receptor Preparation :
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and co-ligands.
-
Add hydrogen atoms and assign appropriate protonation states.
-
Define the binding site or "grid box" based on the location of the original co-crystallized ligand or known active site residues.
-
-
Ligand Preparation :
-
Generate the 3D structure of the 5-amBTD derivative.
-
Perform energy minimization using a suitable force field.
-
Assign appropriate atom types and charges.
-
-
Docking Execution :
-
Run the docking algorithm (e.g., AutoDock, Glide) to place multiple poses of the ligand into the receptor's binding site.[7]
-
-
Analysis :
-
Rank the resulting poses based on the scoring function (e.g., binding energy in kcal/mol).
-
Visualize the top-ranked pose to identify key intermolecular interactions with active site residues.
-
Part 2: In Silico Analysis of this compound
Applying the methodologies described above provides deep insights into the intrinsic properties of 5-amBTD.
Molecular Geometry and Electronic Landscape
DFT calculations confirm that the 2,1,3-benzothiadiazole core is essentially planar, a feature that facilitates π-π stacking in the solid state and promotes effective conjugation. The key to its electronic character lies in its Frontier Molecular Orbitals (FMOs).
-
HOMO : The Highest Occupied Molecular Orbital is predominantly localized across the π-system, with a significant contribution from the nitrogen lone pair of the amino group. This indicates that the amino group acts as the primary electron-donating moiety.
-
LUMO : The Lowest Unoccupied Molecular Orbital is mainly distributed over the electron-deficient benzothiadiazole ring system, confirming its role as the electron acceptor.
This distinct separation of the FMOs is the hallmark of a donor-acceptor system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter. A smaller gap generally corresponds to a red-shifted absorption in the UV-Vis spectrum and suggests higher chemical reactivity.[8]
Quantitative Electronic Properties
Computational studies on BTD derivatives provide quantitative data that can be directly compared with experimental results.[12] The table below presents typical values derived from DFT calculations for BTD systems.
| Property | Typical Calculated Value | Significance |
| HOMO Energy | -5.0 to -5.5 eV | Correlates with ionization potential; ease of electron donation. |
| LUMO Energy | -2.5 to -3.0 eV | Correlates with electron affinity; ease of electron acceptance. |
| HOMO-LUMO Gap (ΔEH-L) | 2.0 to 2.5 eV | Influences optical absorption and chemical stability.[8] |
| λmax (Calculated) | 400 - 450 nm | Predicted wavelength of maximum absorption (often red-shifted vs. experiment).[8] |
Intermolecular Interactions and Self-Assembly
The electronic nature of 5-amBTD also governs its interactions with other molecules. DFT and Quantum Theory of Atoms in Molecules (QTAIM) calculations have been used to study charge-transfer (CT) complexes where an amino-BTD acts as the electron donor to an acceptor molecule.[6][13] These studies reveal that in the crystalline state, molecules can arrange into infinite alternating π-stacks, which are stabilized by a combination of π-π and lateral S···N interactions.[13][14] QTAIM analysis can precisely map and characterize these weak interactions, which are fundamental to crystal engineering and the bulk properties of organic materials.[6]
Part 3: Application in Drug Development - A Docking Case Study
The benzothiazole scaffold is prevalent in many biologically active compounds, exhibiting activities such as anticancer, antimicrobial, and kinase inhibition.[11][15] Computational methods are indispensable for rationally designing new BTD-based therapeutic agents.
Let us consider a hypothetical case where 5-amBTD is used as a core to design an inhibitor for a protein kinase, a common target in oncology. Kinase active sites typically have a region that binds the adenine of ATP and an adjacent hydrophobic pocket.
A molecular docking study of a 5-amBTD derivative into a kinase ATP-binding site would aim to achieve the following:
-
Hinge Binding : Form one or more hydrogen bonds between the heterocyclic nitrogens of the BTD core or the amino group and the "hinge region" of the kinase, mimicking the interaction of ATP.
-
Hydrophobic Pocket Occupancy : Position a substituted phenyl ring or other hydrophobic moiety attached to the 5-amBTD core into the nearby hydrophobic pocket.
-
Favorable Scoring : Achieve a low binding energy score, suggesting a high binding affinity.
The visualization of the docked pose is the most critical output, as it provides a structural hypothesis for the molecule's activity and guides further chemical modifications to improve potency and selectivity.
Conclusion and Future Directions
The combination of theoretical and computational chemistry provides a powerful, predictive framework for understanding and utilizing this compound. DFT and TD-DFT calculations accurately describe its fundamental electronic and photophysical properties, rationalizing its use in materials science. Concurrently, molecular docking and related in silico techniques illuminate its potential as a scaffold for drug discovery, offering a time- and cost-effective strategy to guide synthetic efforts.
Future studies will increasingly integrate these methods with more advanced techniques. Molecular Dynamics (MD) simulations, for instance, can complement static docking by exploring the dynamic stability of ligand-protein complexes and calculating binding free energies with higher accuracy.[7] As computational power grows, the synergy between theoretical prediction and experimental validation will continue to accelerate innovation in both materials science and medicine, with versatile molecules like 5-amBTD at the forefront.
References
- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy benzo[d][1,2,3]thiadiazol-5-aMine | 1753-29-3 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. air.unipr.it [air.unipr.it]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.chem960.com [m.chem960.com]
- 15. jchemrev.com [jchemrev.com]
An In-depth Technical Guide to 2,1,3-Benzothiadiazol-5-amine: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,1,3-Benzothiadiazol-5-amine, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The guide delves into the historical context of its parent scaffold, 2,1,3-benzothiadiazole, and focuses on the synthesis, characterization, and applications of the 5-amino derivative. Detailed experimental protocols, mechanistic insights, and a critical analysis of its role as a pharmacophore and a key intermediate in the synthesis of bioactive molecules are presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the development of novel functional materials.
Introduction: The Rise of the 2,1,3-Benzothiadiazole Scaffold
The 2,1,3-benzothiadiazole (BTD) core, a bicyclic system composed of a benzene ring fused to a 1,2,5-thiadiazole ring, has a rich history dating back to the 19th century. Initially of interest for its unique chemical properties, the BTD scaffold has emerged as a privileged structural motif in modern chemistry. Its electron-deficient nature, planarity, and ability to participate in various chemical transformations have made it a cornerstone in the design of a wide array of functional molecules.
Derivatives of 2,1,3-benzothiadiazole have found extensive applications in diverse fields, including:
-
Organic Electronics: As electron-accepting units in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.
-
Materials Science: In the development of dyes, pigments, and fluorescent probes.
-
Medicinal Chemistry: As a key pharmacophore in the design of various therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1]
The introduction of an amino group at the 5-position of the BTD ring system, yielding this compound, significantly enhances its utility. The amino group serves as a versatile synthetic handle for further molecular elaboration, allowing for the construction of complex molecules with tailored biological activities and material properties. This guide will focus specifically on the discovery, synthesis, and applications of this important derivative.
Historical Context and Discovery
The development of synthetic routes to amino-substituted benzothiadiazoles was driven by the need for versatile intermediates in the chemical industry, particularly for the synthesis of dyes and, later, pharmaceuticals. The synthesis of a closely related and commercially significant compound, 5-chloro-4-amino-2,1,3-benzothiadiazole, as a key intermediate for the muscle relaxant Tizanidine, has been extensively documented in patent literature.[2][3][4][5] These synthetic strategies, primarily involving the reduction of a nitro group, have laid the groundwork for the preparation of this compound.
Synthesis and Characterization
The most common and practical approach for the synthesis of this compound is the reduction of its nitro precursor, 5-nitro-2,1,3-benzothiadiazole. This transformation is a standard procedure in organic chemistry, and various reducing agents can be employed.
Synthetic Pathway: Reduction of 5-nitro-2,1,3-benzothiadiazole
The synthesis of this compound is typically achieved in two main steps starting from commercially available precursors.
Caption: General synthetic pathway to this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via the reduction of 5-nitro-2,1,3-benzothiadiazole.
Step 1: Nitration of 2,1,3-Benzothiadiazole
-
To a stirred solution of 2,1,3-benzothiadiazole in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water until neutral, and dried to afford 5-nitro-2,1,3-benzothiadiazole.
Step 2: Reduction of 5-nitro-2,1,3-benzothiadiazole
-
To a solution of 5-nitro-2,1,3-benzothiadiazole in a suitable solvent (e.g., ethanol, acetic acid), a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or catalytic hydrogenation (H₂ over Palladium on carbon) is added.
-
The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is made alkaline with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the product.
-
The crude product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by column chromatography or recrystallization to yield pure this compound.
Characterization
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The amino protons would likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons would resonate in the region of δ 110-160 ppm. |
| IR (Infrared) | Characteristic N-H stretching vibrations for the primary amine would be observed around 3300-3500 cm⁻¹. Aromatic C-H stretching would be seen around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic system would appear in the 1400-1600 cm⁻¹ region. |
| MS (Mass Spec.) | The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₆H₅N₃S). |
Applications in Drug Discovery and Medicinal Chemistry
The 2,1,3-benzothiadiazole scaffold, and particularly its 5-amino derivative, serves as a crucial building block in the design and synthesis of a wide range of biologically active molecules. The amino group provides a convenient point for chemical modification, allowing for the introduction of various pharmacophoric features and the modulation of physicochemical properties.
Role as a Key Intermediate in Pharmaceutical Synthesis
A prominent example of the utility of amino-benzothiadiazoles is in the synthesis of Tizanidine , a centrally acting α₂ adrenergic agonist used as a muscle relaxant. The key intermediate in the synthesis of Tizanidine is 5-chloro-4-amino-2,1,3-benzothiadiazole.[2][3][4][5] The synthesis of this intermediate involves the reduction of the corresponding nitro compound, a reaction pathway analogous to the preparation of this compound. This highlights the industrial relevance of this class of compounds.
Caption: Role of an amino-benzothiadiazole as a key intermediate for Tizanidine.
A Scaffold for Kinase Inhibitors
The benzothiadiazole nucleus is a recognized pharmacophore in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The planar, electron-deficient nature of the benzothiadiazole ring allows it to participate in key interactions within the ATP-binding site of kinases.
The amino group of this compound can be readily functionalized to introduce substituents that can form crucial hydrogen bonds and other interactions with the kinase active site, thereby enhancing binding affinity and selectivity. For example, the amino group can be acylated, alkylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append various side chains designed to target specific kinases.
In the Development of Antimicrobial and Other Therapeutic Agents
Beyond kinase inhibition, benzothiadiazole derivatives have shown promise as antimicrobial, antiviral, and anti-inflammatory agents.[1] The 5-amino group of the title compound provides a strategic point for the introduction of functionalities that can enhance these biological activities. For instance, the amino group can be converted to a thiourea, sulfonamide, or other functional groups known to possess antimicrobial properties.
Future Perspectives and Conclusion
This compound is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of the amino group, makes it an attractive scaffold for the development of novel compounds with diverse applications.
For researchers in drug discovery, this compound offers a platform for the design and synthesis of new kinase inhibitors, antimicrobial agents, and other therapeutics. The ability to easily modify the amino group allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.
In the field of materials science, the incorporation of this amino-functionalized benzothiadiazole into larger molecular architectures can lead to the development of new organic electronic materials with tailored photophysical and electronic properties.
References
- 1. US8487113B2 - Method for the preparation of tizanidine hydrochloride - Google Patents [patents.google.com]
- 2. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]
- 3. CN114249703B - Preparation method of medical intermediate suitable for industrial amplification - Google Patents [patents.google.com]
- 4. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Navigating the Synthesis Core: A Technical Guide to the Safe Handling and Application of 2,1,3-Benzothiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
2,1,3-Benzothiadiazole and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their unique electronic properties, arising from the fusion of a benzene ring with a thiadiazole ring, make them valuable building blocks in the design of novel therapeutics and functional materials. Specifically, 2,1,3-Benzothiadiazol-5-amine is a key intermediate in the synthesis of a variety of complex organic molecules, including fluorescent probes and pharmacologically active agents.[3][4] Its utility as a precursor in the development of dyes, fluorescent materials, and optical brighteners is also well-documented.[3] This guide provides an in-depth overview of the critical safety and handling precautions necessary for the effective and responsible use of this compound in a research and development setting.
Hazard Identification and Classification
A thorough understanding of the inherent hazards of this compound is the foundation of its safe handling. This compound is classified as hazardous and requires careful management to mitigate risks.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Hazard Pictograms:
Physicochemical Properties and Their Implications for Handling
The physical and chemical properties of this compound dictate its behavior under various laboratory conditions and inform safe handling and storage practices.
| Property | Value | Handling Implications |
| Molecular Formula | C₆H₅N₃S | - |
| Molecular Weight | 151.19 g/mol | Influences stoichiometric calculations in reactions. |
| Appearance | White to light yellow crystalline solid | As a solid, it poses a dust inhalation hazard.[3] |
| Melting Point | 112-115 °C | Stable at room temperature. |
| Boiling Point | 303.0 ± 15.0 °C (Predicted) | Low volatility at standard laboratory temperatures. |
| Solubility | Almost insoluble in water; soluble in many organic solvents.[3] | Affects choice of solvents for reactions and cleaning. |
| pKa | 1.75 ± 0.47 (Predicted) | The amine group is weakly basic. |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls with appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All handling of this compound, especially when weighing or transferring the solid, should be conducted in a well-ventilated area. A fume hood is strongly recommended to minimize the risk of inhaling dust or vapors.
-
Safety Showers and Eyewash Stations: These should be readily accessible in any laboratory where this compound is handled, to provide immediate decontamination in case of accidental exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when working with this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing.
-
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical to prevent accidents and ensure the integrity of the compound.
-
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust. Minimize dust generation during handling.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Keep containers tightly closed when not in use.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, such as strong oxidizing agents.
-
Store in a tightly sealed container to prevent degradation.
-
Experimental Protocol: Synthesis of a Benzothiadiazole-Based Fluorescent Probe
To illustrate the practical application of these safety principles, the following is a representative protocol for the synthesis of a fluorescent probe using this compound as a starting material. The causality behind each step is explained to highlight the integration of safety and scientific rationale.
Reaction Scheme
Caption: Synthetic route to a fluorescent probe.
Step-by-Step Methodology
-
Reaction Setup:
-
Action: In a fume hood, add this compound (1.0 eq) and a suitable solvent to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Rationale: Performing the initial setup in a fume hood contains any potential dust from the solid amine. The reflux condenser prevents the loss of volatile solvent during heating.
-
-
Reagent Addition:
-
Action: Slowly add Reagent A (e.g., an acyl chloride or alkyl halide) to the stirring solution at room temperature.
-
Rationale: Slow addition helps to control any potential exothermic reaction.
-
-
Heating and Reaction Monitoring:
-
Action: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Rationale: Controlled heating ensures the reaction proceeds at an optimal rate. TLC allows for the determination of reaction completion, preventing unnecessary heating and potential side reactions.
-
-
Work-up and Extraction:
-
Action: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with saturated sodium bicarbonate solution and brine.[5][6]
-
Rationale: Quenching deactivates any remaining reactive species. The acidic wash protonates the basic this compound, making it water-soluble and allowing for its removal from the organic layer containing the desired product.[5] The bicarbonate wash neutralizes any remaining acid, and the brine wash removes residual water from the organic phase.
-
-
Drying and Solvent Removal:
-
Action: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removing all traces of water is crucial before solvent evaporation to prevent hydrolysis of the product. The rotary evaporator allows for the efficient and safe removal of the organic solvent.
-
-
Purification:
-
Action: Purify the crude product by column chromatography on silica gel.
-
Rationale: This step removes any remaining impurities to yield the pure fluorescent probe.
-
Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
A tiered approach should be taken for spills, depending on the severity.
Caption: Emergency spill response workflow.
For a minor spill of this compound solid:
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including a respirator if necessary.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the dust from becoming airborne.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Waste Disposal
All waste containing this compound, including contaminated labware and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion
This compound is a valuable compound for researchers in drug discovery and materials science. Its potential, however, is matched by its hazards. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and emergency procedures, scientists can confidently and safely unlock the synthetic potential of this important building block.
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. Workup [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Methodological & Application
Application Notes and Protocols for 2,1,3-Benzothiadiazole Derivatives in Organic Solar Cells
Introduction: The Role of 2,1,3-Benzothiadiazole in Advancing Organic Photovoltaics
Organic solar cells (OSCs) represent a promising frontier in renewable energy, offering advantages such as low-cost fabrication, mechanical flexibility, and tunable properties.[1][2][3] At the heart of high-performance OSCs lies the design of novel photoactive materials, particularly donor-acceptor (D-A) conjugated polymers. The 2,1,3-benzothiadiazole (BT) moiety has emerged as a cornerstone in the development of these materials.[4][5][6] Its strong electron-withdrawing nature, when incorporated into a polymer backbone with an electron-donating unit, leads to a low bandgap, enabling broad absorption of the solar spectrum.[4][6][7]
While 2,1,3-Benzothiadiazol-5-amine (BTDA-5) is not commonly employed directly in polymerization for OSCs, its amine functionality presents a versatile handle for synthesizing a variety of BT-based monomers. This guide will provide detailed protocols for the synthesis of advanced BT-based polymers, drawing from established methodologies for related, high-performance materials. We will explore the synthetic strategies, device fabrication techniques, and characterization methods that are crucial for developing efficient organic solar cells.
Part 1: Synthesis of Donor-Acceptor Copolymers Based on 2,1,3-Benzothiadiazole
The synthesis of D-A copolymers for OSCs typically involves the palladium-catalyzed cross-coupling of an electron-rich (donor) monomer with an electron-deficient (acceptor) monomer. In this section, we will detail a representative synthesis of a BT-based copolymer using the Stille coupling reaction.[1] While we will use a brominated BT derivative as the acceptor monomer, the principles can be adapted for monomers derived from BTDA-5.
Monomer Synthesis: A Plausible Route from this compound
Direct polymerization of BTDA-5 is not a prevalent strategy. A more common approach involves the conversion of the amine group to a more stable and reactive functionality, or the use of a brominated precursor that can be synthesized from related starting materials. For the purpose of this guide, we will focus on the polymerization of a dibrominated BT derivative, a widely used building block in high-performance OSCs.[5]
Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Stille Coupling
This protocol describes the synthesis of a copolymer comprising a benzodithiophene (BDT) donor unit and a 2,1,3-benzothiadiazole (BT) acceptor unit.
Materials:
-
Monomer 1 (Donor): 2,6-bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene
-
Monomer 2 (Acceptor): 4,7-bis(5-bromo-4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Solvent: Anhydrous Toluene
-
Inert gas: Argon or Nitrogen
Procedure:
-
In a dried Schlenk flask, add Monomer 1 (1.0 eq), Monomer 2 (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe. The final concentration of monomers should be around 0.1 M.
-
Stir the reaction mixture at 110 °C for 48 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, hexane, and finally, chloroform.
-
Collect the chloroform fraction and concentrate it under reduced pressure.
-
Precipitate the polymer again in methanol, filter, and dry under vacuum.
Causality Behind Experimental Choices:
-
Stille Coupling: This reaction is chosen for its tolerance to a wide range of functional groups and its reliability in forming C-C bonds for conjugated polymer synthesis.
-
Palladium Catalyst and Ligand: The Pd₂(dba)₃/P(o-tol)₃ system is a common and effective catalyst for Stille polymerization, promoting efficient cross-coupling.
-
Anhydrous and Inert Conditions: These are critical to prevent the deactivation of the catalyst and the quenching of the organotin reagent.
-
Soxhlet Extraction: This purification method is essential for obtaining a polymer with high purity and a well-defined molecular weight, which are crucial for optimal device performance.
Part 2: Organic Solar Cell Device Fabrication
The performance of a BT-based polymer is ultimately evaluated in a solar cell device. The following protocol outlines the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell.[1]
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
Device Architecture: ITO / PEDOT:PSS / Polymer:PC₇₁BM / Ca / Al
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized BT-based polymer
-
Chlorobenzene (or other suitable organic solvent)
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 40 seconds. Anneal the substrates at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Preparation: Prepare a blend solution of the BT-based polymer and PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene. The total concentration can be around 20-25 mg/mL. Stir the solution overnight at 50 °C.
-
Active Layer Deposition: Spin-coat the active layer solution onto the PEDOT:PSS layer at a suitable speed (e.g., 1000-2000 rpm) for 60 seconds inside the glovebox. Anneal the film at a specified temperature (e.g., 80-120 °C) for 10 minutes.
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit a thin layer of Calcium (Ca, ~20 nm) followed by a thicker layer of Aluminum (Al, ~100 nm) at a pressure below 10⁻⁶ Torr.
-
Device Encapsulation: Encapsulate the devices with a UV-curable epoxy resin and a glass slide to prevent degradation from air and moisture.
Causality Behind Experimental Choices:
-
ITO and PEDOT:PSS: ITO serves as the transparent anode, while PEDOT:PSS acts as a hole transport layer, facilitating the collection of holes and improving the interface with the active layer.
-
Bulk Heterojunction: The blend of the donor polymer and fullerene acceptor creates a large interfacial area for efficient exciton dissociation.
-
Spin-Coating: This technique allows for the formation of thin, uniform films, which is crucial for device performance.
-
Thermal Annealing: Annealing can improve the morphology of the active layer, promoting phase separation and enhancing charge carrier mobility.
-
Low Work Function Cathode: The Ca/Al bilayer acts as the cathode, with Ca providing a low work function for efficient electron collection.
Part 3: Characterization of Materials and Devices
Thorough characterization is essential to understand the structure-property relationships of the synthesized polymer and the performance of the fabricated solar cells.
Polymer Characterization
| Technique | Purpose |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |
| UV-Vis Spectroscopy | To investigate the light absorption properties of the polymer in solution and as a thin film, and to determine the optical bandgap. |
| Cyclic Voltammetry (CV) | To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. |
Device Characterization
| Technique | Parameters Measured |
| Current Density-Voltage (J-V) Measurement | Open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). |
| External Quantum Efficiency (EQE) Measurement | The ratio of collected charge carriers to incident photons at each wavelength, providing insight into the spectral response of the device. |
Visualization of Key Concepts
Molecular Design Strategy
Caption: Donor-Acceptor approach for designing low bandgap polymers.
Organic Solar Cell Workflow
Caption: Workflow for fabricating and testing organic solar cells.
Conclusion and Future Outlook
The 2,1,3-benzothiadiazole unit is a powerful building block for the synthesis of high-performance donor-acceptor copolymers for organic solar cells. While the direct polymerization of this compound is not a common strategy, its amine functionality offers significant potential for the synthesis of novel monomers with tailored properties. By understanding the principles of D-A copolymer design, mastering polymerization techniques like Stille coupling, and following systematic device fabrication and characterization protocols, researchers can continue to push the boundaries of organic solar cell efficiency. Future research may focus on leveraging the amine group of BTDA-5 to create novel, self-assembling materials or to introduce functionalities that enhance interfacial properties within the solar cell device.
References
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Synthesis of 2,1,3-Benzothiadiazol-5-amine Derivatives for Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
Introduction: The Strategic Importance of 2,1,3-Benzothiadiazol-5-amine Scaffolds in OLED Emitters
The relentless pursuit of high-efficiency, stable, and color-pure Organic Light-Emitting Diodes (OLEDs) has placed a significant demand on the rational design of novel organic emitters. Within the vast landscape of electron-deficient building blocks, 2,1,3-benzothiadiazole (BTD) has emerged as a cornerstone moiety. Its inherent strong electron-withdrawing nature makes it an exceptional acceptor unit in designing molecules with pronounced intramolecular charge transfer (ICT) characteristics, which is fundamental to achieving efficient electroluminescence.[1]
This guide focuses specifically on the synthesis of this compound and its derivatives. The introduction of an amino group at the 5-position of the BTD core offers a strategic advantage: it serves as a versatile synthetic handle for the facile construction of donor-acceptor (D-A) and donor-acceptor-donor (D-A-D) architectures. This strategic placement allows for fine-tuning of the electronic and photophysical properties of the final molecule, enabling access to a wide spectrum of emission colors, particularly in the blue region of the visible spectrum.[2][3]
This document provides a comprehensive overview of the synthesis of this compound derivatives, detailing both the synthesis of the core structure and its subsequent functionalization into high-performance OLED materials. The protocols described herein are grounded in established palladium-catalyzed cross-coupling methodologies, offering researchers a robust and reproducible pathway to novel BTD-based emitters.
Synthetic Strategies: Accessing the this compound Core
Two primary retrosynthetic pathways are presented for the synthesis of the this compound core, each with its own merits in terms of starting material availability and scalability.
Strategy 1: Reduction of a Nitro Precursor
This classical approach relies on the reduction of a nitro-substituted BTD precursor. The synthesis begins with the nitration of 2,1,3-benzothiadiazole, followed by separation of the isomers and subsequent reduction of the 5-nitro isomer to the desired 5-amino derivative.
Strategy 2: Regioselective C-H Borylation
A more contemporary and highly versatile method involves the direct, regioselective C-H borylation of the 2,1,3-benzothiadiazole core. Iridium-catalyzed borylation has been shown to favor the C5 position, yielding a boronic ester intermediate that can be readily converted to the amine or used in subsequent cross-coupling reactions.[4][5]
Elaboration of the Core: Building Donor-Acceptor Architectures for OLEDs
The 5-amino group on the BTD core is the key to constructing advanced D-A and D-A-D emitters. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are the workhorses for attaching electron-donating aryl groups to the BTD scaffold.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the direct coupling of the 5-amino BTD with aryl halides to introduce donor moieties.[6][7] This reaction is highly versatile and tolerates a wide range of functional groups.
Suzuki-Miyaura Coupling: Creating C-C Bonds
To construct more complex architectures, particularly those with aryl donors attached at other positions of the BTD ring (e.g., 4 and 7 positions), the Suzuki-Miyaura coupling is indispensable.[1][8] This reaction efficiently forms carbon-carbon bonds between an organoboron compound and a halide.
Data Presentation: Properties of Representative this compound Derivatives
The following table summarizes the photophysical properties of representative 5-amino BTD derivatives designed for blue OLED applications. These D-A compounds feature different donor moieties attached to the 5-position of the BTD acceptor.[2][3]
| Compound | Donor Moiety | Absorption (λ_abs, nm) in Toluene | Emission (λ_em, nm) in Toluene | Photoluminescence Quantum Yield (Φ_PL) in Toluene |
| 1 | Azepane | 415 | 485 | 0.65 |
| 2 | Iminodibenzyl | 420 | 490 | 0.72 |
| 3 | Iminostilbene | 428 | 502 | 0.81 |
Experimental Protocols
Protocol 1: Synthesis of this compound (from Nitro Precursor)
This protocol outlines the synthesis of the core this compound from a nitro-substituted precursor.
Step 1: Nitration of 2,1,3-Benzothiadiazole
-
To a stirred solution of 2,1,3-benzothiadiazole in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture onto ice and collect the precipitated nitro-BTD isomers by filtration.
-
Separate the 5-nitro-2,1,3-benzothiadiazole isomer from the 4-nitro isomer by column chromatography.
Step 2: Reduction of 5-Nitro-2,1,3-benzothiadiazole
-
To a solution of 5-nitro-2,1,3-benzothiadiazole in ethanol, add iron powder.
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter through Celite.
-
Neutralize the filtrate with an aqueous sodium carbonate solution and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of a D-A Type Emitter via Buchwald-Hartwig Amination
This protocol details the synthesis of a donor-acceptor type OLED emitter by coupling this compound with an aryl bromide donor.
-
To a flame-dried Schlenk flask, add this compound, the desired aryl bromide (e.g., a carbazole or triphenylamine derivative), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature, dilute with dichloromethane, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired D-A compound.
Mandatory Visualizations
Synthetic Workflow for D-A-D Emitters
Caption: Synthetic workflow for D-A-D emitters.
Logical Relationship of Components in a D-A-D Emitter
Caption: D-A-D molecular architecture.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and Photoluminescent Properties of Three 5-Amino Benzothiadiazoles (5-amBTDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and photoluminescent property of three 5-amino benzothiadiazoles (5-amBTDs). | Semantic Scholar [semanticscholar.org]
- 4. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
The Versatile Core: Harnessing 2,1,3-Benzothiadiazol-5-amine for the Synthesis of Advanced Fluorescent Probes
Introduction: The Rise of a Privileged Fluorophore
In the dynamic landscape of molecular sensing and bioimaging, the rational design of fluorescent probes is paramount. Among the plethora of heterocyclic scaffolds, 2,1,3-benzothiadiazole (BTD) has emerged as a privileged electron-accepting core for the construction of sophisticated fluorescent sensors.[1][2][3] Its inherent photostability, strong electron-withdrawing nature, and tendency to form compounds with significant intramolecular charge transfer (ICT) characteristics make it an ideal building block.[4][5] These properties often result in probes with large Stokes shifts, high quantum yields, and pronounced solvatochromism, which are highly desirable for minimizing self-quenching and avoiding background interference in complex biological environments.[5][6]
This guide focuses on a key derivative, 2,1,3-Benzothiadiazol-5-amine (also known as 4-amino-2,1,3-benzothiadiazole), a versatile precursor for a new generation of fluorescent probes. The strategic placement of the electron-donating amino group on the electron-deficient BTD core creates a potent "push-pull" system, enhancing the ICT character and providing a reactive handle for further chemical modifications.[7] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, photophysical properties, and applications of fluorescent probes derived from this remarkable scaffold. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Core Principles: Why this compound is an Exceptional Building Block
The utility of this compound in fluorescent probe design stems from a confluence of favorable electronic and structural properties. The BTD core itself is electron-deficient, which is a prerequisite for creating fluorophores with ICT characteristics.[2][8] The introduction of the amino group at the 5-position (or 4-position, depending on the numbering convention) introduces a strong electron-donating group, establishing a classic push-pull π-conjugated system.
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating amino group and the π-system, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-accepting BTD core.[8] This spatial separation of electron density in the excited state leads to a large change in the dipole moment, resulting in several advantageous photophysical properties:
-
Large Stokes Shift: The significant difference in the geometry and electronic distribution between the ground and excited states leads to a substantial energy loss before fluorescence emission, resulting in a large separation between the absorption and emission maxima.[4][9] This is crucial for minimizing reabsorption and improving the signal-to-noise ratio in fluorescence measurements.
-
Environmental Sensitivity (Solvatochromism): The large excited-state dipole moment makes the emission energy highly sensitive to the polarity of the surrounding environment.[6][10] This property can be exploited to develop probes that report on changes in the local microenvironment.
-
Tunable Emission: The emission color of BTD-based fluorophores can be readily tuned from blue to near-infrared by modifying the strength of the donor and acceptor groups or by extending the π-conjugation of the molecule.[6]
The primary amine functionality of this compound serves as a versatile synthetic handle. It can be readily derivatized through various reactions, such as acylation, alkylation, and condensation, to introduce specific recognition moieties for a wide range of analytes, including metal ions, anions, and biologically relevant small molecules.[7][11]
Synthetic Protocols: From Building Block to Functional Probe
The synthesis of fluorescent probes based on this compound generally involves a two-stage process: the synthesis of the core amine itself, followed by its functionalization to install the desired analyte-responsive trigger.
Protocol 1: Synthesis of this compound
This protocol outlines a common route for the synthesis of this compound, starting from the commercially available 2,1,3-benzothiadiazole. The process involves a nitration step followed by a reduction of the nitro group.[10][12]
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Materials and Reagents:
-
2,1,3-Benzothiadiazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Palladium on Carbon (Pd/C, 5-10%)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Ethanol
-
Deionized Water
-
Ice Bath
Step-by-Step Procedure:
Part A: Nitration of 2,1,3-Benzothiadiazole [10]
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2,1,3-benzothiadiazole to a pre-cooled mixture of concentrated H₂SO₄ and concentrated HNO₃. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The yellow precipitate of 4-nitro-2,1,3-benzothiadiazole will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure 4-nitro-2,1,3-benzothiadiazole.
Part B: Reduction of 4-Nitro-2,1,3-benzothiadiazole [7][10]
-
Reaction Setup: Suspend the synthesized 4-nitro-2,1,3-benzothiadiazole in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.
-
Reduction:
-
Using SnCl₂·2H₂O: Add an excess of SnCl₂·2H₂O to the suspension, followed by the slow addition of concentrated HCl. Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).
-
Using Catalytic Hydrogenation: Alternatively, subject the solution to hydrogenation using a balloon of hydrogen gas in the presence of a catalytic amount of Pd/C. Stir at room temperature until the reaction is complete.
-
-
Work-up:
-
For SnCl₂ reduction: Cool the reaction mixture and neutralize it by the slow addition of a saturated NaHCO₃ solution until the pH is basic. Extract the product with ethyl acetate.
-
For hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel to obtain the final product.
Protocol 2: Synthesis of a Representative Fluorescent Probe for Hypochlorite
This protocol details the synthesis of a "turn-on" fluorescent probe for hypochlorite (OCl⁻) by reacting this compound with a hypochlorite-responsive moiety. The sensing mechanism relies on the oxidation of a p-anisole group to a p-quinone methide, which alters the electronic properties of the fluorophore and leads to a significant increase in fluorescence.
Workflow for the Synthesis of a Hypochlorite Probe
References
- 1. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. arts.units.it [arts.units.it]
- 11. Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 2,1,3-Benzothiadiazol-5-amine in Bioimaging and Cellular Labeling
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,1,3-Benzothiadiazol-5-amine and its derivatives as fluorescent probes for bioimaging and cellular labeling. This document delves into the underlying principles of their fluorescence, offers detailed protocols for their application, and provides insights into experimental design and data interpretation.
Introduction: The Rise of 2,1,3-Benzothiadiazoles in Cellular Imaging
The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a privileged structure in the development of novel fluorophores for bioimaging.[1][2] BTD derivatives are characterized by their high photostability, large Stokes shifts, and sensitivity to the local environment, making them powerful tools for visualizing cellular structures and processes.[1][3] The electron-deficient nature of the BTD core, often combined with an electron-donating group, forms a donor-π-acceptor (D-π-A) system that is responsible for their desirable photophysical properties.[4][5]
Specifically, aminated BTDs, such as this compound, are of significant interest due to the strong electron-donating nature of the amino group, which can lead to bright fluorescence and further opportunities for chemical modification to tune their properties and target specific cellular compartments.[3][6] These probes have been successfully employed to image a variety of organelles, including lipid droplets, mitochondria, and nuclei, offering advantages over some commercially available dyes in terms of specificity and photostability.[1][7][8][9]
Physicochemical and Photophysical Properties
The utility of a fluorescent probe is dictated by its fundamental chemical and physical characteristics. This compound is a small, aromatic molecule with properties that make it suitable for cellular imaging applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅N₃S | [10] |
| Molecular Weight | 151.19 g/mol | [10] |
| Appearance | White to light yellow crystalline solid | [10] |
| Melting Point | 112-115 °C | [10][11] |
| Solubility | Almost insoluble in water; soluble in many organic solvents like DMSO.[10][12] | |
| pKa | 1.75 ± 0.47 (Predicted) | [10] |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen).[10][11] |
The photophysical properties of BTD derivatives are highly dependent on their substitution pattern and the solvent environment. While specific data for the unsubstituted 5-amino isomer is limited, the following table provides representative data for closely related 5-amino BTD derivatives to guide experimental design.
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Reference(s) |
| 5-(Azepan-1-yl)-2,1,3-benzothiadiazole | Toluene | 425 | 508 | 3940 | 0.68 | [13] |
| 5-(Iminodibenzyl)-2,1,3-benzothiadiazole | Toluene | 430 | 520 | 4125 | 0.45 | [13] |
| 5-(Iminostilbene)-2,1,3-benzothiadiazole | Toluene | 432 | 525 | 4180 | 0.32 | [13] |
| 4-Amino-2,1,3-benzothiadiazole | Toluene | 433 | 537 | 4500 | 0.12 | [2] |
Mechanism of Fluorescence: The Power of Intramolecular Charge Transfer
The fluorescence of this compound and its derivatives originates from an excited-state phenomenon known as Intramolecular Charge Transfer (ICT).[14] Upon excitation with light of an appropriate wavelength, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In D-π-A systems like amino-BTDs, the HOMO is typically localized on the electron-donating amino group and the aromatic ring, while the LUMO is centered on the electron-accepting benzothiadiazole core.[1] This spatial separation of electron density in the excited state creates a large dipole moment, making the emission properties highly sensitive to the polarity of the surrounding environment. This solvatochromism is a key feature that can be exploited to probe different cellular microenvironments.
The following diagram illustrates the principle of intramolecular charge transfer in an amino-BTD derivative.
Caption: Intramolecular Charge Transfer (ICT) in amino-BTD fluorophores.
Protocols for Cellular Imaging
The following protocols provide a starting point for using this compound and its derivatives for cellular imaging. Optimization may be required depending on the specific cell type, instrumentation, and experimental goals.
Protocol 1: General Live-Cell Staining
This protocol is suitable for the general staining of live cells. The lipophilic nature of many BTD derivatives often leads to their accumulation in lipid-rich structures or membranes.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging dish or chambered cover glass
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP cube)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed cells in a live-cell imaging dish or chambered cover glass at a density that allows for individual cells to be resolved. Allow cells to adhere and grow overnight.
-
Prepare Staining Solution: Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-60 minutes. The optimal incubation time will vary depending on the cell type and the specific BTD derivative.
-
Washing (Optional but Recommended): For probes that exhibit high background fluorescence, gently wash the cells 2-3 times with pre-warmed PBS or complete culture medium.
-
Imaging: Image the stained cells using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the specific BTD derivative (refer to the photophysical data table as a starting point).
Caption: A generalized workflow for live-cell imaging with BTD probes.
Protocol 2: Fixed-Cell Staining and Immunofluorescence Compatibility
This protocol is designed for staining fixed cells and can be integrated into standard immunofluorescence workflows. Fixation and permeabilization can alter the cellular environment and may affect the staining pattern of some BTD derivatives.
Materials:
-
Stained live cells (from Protocol 1, if applicable) or unstained cells
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)
-
Mounting medium with antifade reagent
Procedure:
-
Fixation: After live-cell imaging or directly after cell culture, carefully remove the medium and add 4% PFA in PBS. Incubate for 15-20 minutes at room temperature.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If co-staining with antibodies against intracellular antigens, add the permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining (if not performed on live cells): If staining fixed cells, prepare a 1-10 µM working solution of the BTD probe in PBS. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Immunofluorescence Co-staining: Proceed with your standard immunofluorescence protocol for blocking, primary and secondary antibody incubation, and washing steps.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope.
Cytotoxicity Considerations
A critical aspect of any live-cell imaging probe is its potential for cytotoxicity. While many BTD derivatives are reported to have low toxicity, it is essential to assess this for each specific compound and cell line.[15] Cytotoxicity can be evaluated using standard assays such as the MTT or LDH release assay. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your experiments. As a general guideline, many heterocyclic compounds used in biological studies exhibit IC₅₀ values in the micromolar range. For instance, some 1,3,4-thiadiazole derivatives have shown IC₅₀ values ranging from approximately 10 to over 60 µM in various cancer cell lines.[16][17] It is advisable to use the lowest effective concentration of the BTD probe to minimize potential cellular stress.
Troubleshooting and Best Practices
-
Low Signal: Increase the probe concentration or incubation time. Ensure that the excitation and emission filters are appropriate for the probe's spectral properties.
-
High Background: Reduce the probe concentration. Include additional washing steps after staining. Use a high-quality mounting medium with an antifade agent for fixed-cell imaging.
-
Photobleaching: Minimize the exposure time and intensity of the excitation light. Use an antifade reagent in the mounting medium for fixed cells.
-
Non-specific Staining: Optimize the probe concentration and incubation time. The staining pattern can be cell-type dependent.
-
Solubility Issues: Ensure the DMSO stock solution is fully dissolved before diluting it into an aqueous buffer. Vortex the working solution before adding it to the cells.
References
- 1. Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiplexed no-wash cellular imaging using BenzoTag, an evolved self-labeling protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 97%, Thermo Scientific Amber Glass Bottle; 10g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. This compound CAS#: 874-37-3 [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Preparation and Photoluminescent Properties of Three 5-Amino Benzothiadiazoles (5-amBTDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. diva-portal.org [diva-portal.org]
- 16. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Versatile Scaffold: Application Notes on 2,1,3-Benzothiadiazol-5-amine in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. Among the myriad of heterocyclic compounds, the 2,1,3-benzothiadiazole nucleus has emerged as a "privileged structure," owing to its remarkable versatility and presence in a wide array of biologically active molecules. This application note focuses specifically on the 5-amino substituted derivative, 2,1,3-Benzothiadiazol-5-amine , a key building block that offers a strategic entry point for the synthesis of diverse and potent pharmacological agents. Its unique electronic properties and the reactive handle provided by the amino group make it an attractive starting material for drug discovery programs targeting a spectrum of diseases, from infectious to neurodegenerative disorders and cancer. This guide will delve into the technical applications of this compound, providing in-depth insights and field-proven protocols for researchers, scientists, and drug development professionals.
Core Attributes of the this compound Scaffold
The 2,1,3-benzothiadiazole ring system is characterized by a benzene ring fused to a thiadiazole ring. This fusion results in a planar, aromatic structure with distinct electronic features. The thiadiazole moiety is electron-deficient, which influences the overall electronic nature of the bicyclic system. The introduction of an amino group at the 5-position significantly modulates these properties.
Key Physicochemical and Structural Features:
-
Electron-Donating Amino Group: The amino group at the C-5 position acts as an electron-donating group, influencing the electron density distribution across the aromatic system. This has profound implications for the molecule's reactivity and its ability to engage in specific biological interactions.
-
Hydrogen Bonding Capabilities: The primary amine provides both hydrogen bond donor and acceptor sites, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors.
-
Scaffold for Derivatization: The amino group serves as a versatile synthetic handle for a variety of chemical transformations, including acylation, alkylation, arylation, and diazotization, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
-
Bioisosteric Potential: The benzothiadiazole core itself can be considered a bioisostere for other aromatic systems, offering a unique combination of size, shape, and electronic properties that can lead to improved pharmacological profiles.
Therapeutic Applications and Mechanistic Insights
Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections will explore some of the key therapeutic areas where this scaffold has shown significant promise.
Antimicrobial and Antifungal Agents
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzothiazole and its derivatives have been extensively investigated for their antibacterial and antifungal properties. The incorporation of the 2,1,3-benzothiadiazole-5-amine moiety into larger molecular frameworks has yielded compounds with significant antimicrobial efficacy.
Causality Behind Experimental Choices: The design of these antimicrobial agents often involves the strategic combination of the benzothiadiazole core with other pharmacophores known to possess antimicrobial activity. For instance, the amino group of this compound can be readily converted into a Schiff base by condensation with various aldehydes. This approach allows for the introduction of diverse lipophilic and electronically varied substituents, which can enhance membrane permeability and interaction with microbial targets.
A study on benzothiazole analogs revealed that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, a compound in one study demonstrated a minimum inhibitory concentration (MIC) of 3.12 μg/ml against several bacterial strains, which is more potent than the standard drug ciprofloxacin in that particular study.[1] Another compound from a different study was found to be highly active against various fungal strains with MIC values as low as 1.56 μg/ml.[1]
Experimental Workflow: Synthesis of Schiff Base Derivatives
Caption: General workflow for the synthesis of Schiff base derivatives.
Neuroprotective Agents in Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's present a significant challenge to modern medicine. The multifactorial nature of these diseases has led to the exploration of multi-target-directed ligands (MTDLs). The 2,1,3-benzothiadiazole scaffold, due to its ability to interact with various biological targets, is an attractive core for the design of such agents.
While direct neuroprotective data for this compound derivatives is still emerging, related benzothiazole compounds have shown promise. For instance, Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS) and has been investigated for Alzheimer's disease due to its neuroprotective effects.[2] This provides a strong rationale for exploring derivatives of this compound for similar applications. The amino group can be functionalized to introduce moieties that target key enzymes implicated in neurodegeneration, such as cholinesterases and monoamine oxidases.
Kinase Inhibitors for Cancer Therapy
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Kinase inhibitors have become a major class of anticancer drugs. The benzothiadiazole and benzothiazole scaffolds are known to mimic the adenine region of ATP, enabling them to act as competitive inhibitors at the ATP-binding site of kinases.
Several studies have highlighted the potential of benzothiazole derivatives as potent kinase inhibitors. For example, certain 2-aminobenzothiazole derivatives have been developed as inhibitors of BRAF and VEGFR-2, kinases that play a synergistic role in tumor progression.[3] While specific data on kinase inhibition by derivatives of this compound is an active area of research, the structural similarity to known kinase inhibitors suggests a high probability of success in this therapeutic area. The 5-amino group provides a convenient point for the introduction of substituents that can interact with the hinge region and other key residues within the kinase domain, thereby enhancing potency and selectivity.
Signaling Pathway: Kinase Inhibition
Caption: Mechanism of competitive kinase inhibition by this compound derivatives.
Protocols for Synthetic Derivatization
The utility of this compound in medicinal chemistry is intrinsically linked to the ease with which it can be chemically modified. Below are detailed, self-validating protocols for key derivatization reactions.
Protocol 1: General Procedure for N-Acylation
Rationale: N-acylation is a fundamental transformation that allows for the introduction of a wide range of functional groups, modulating the electronic properties and steric bulk of the molecule. This can be crucial for optimizing binding to a biological target.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base (e.g., triethylamine or pyridine, 1.2 eq.) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the acid by-product of the reaction.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq.) to the reaction mixture at 0 °C (ice bath). The dropwise addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, a weak base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination for N-Arylation
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds. This is particularly useful for synthesizing N-aryl derivatives of this compound, which are prevalent in many biologically active compounds. A recent study has demonstrated an efficient method for the synthesis of 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole derivatives using a Buchwald-Hartwig cross-coupling reaction.[2]
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the aryl halide (bromide or iodide, 1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) to the Schlenk tube under an inert atmosphere.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data and Structure-Activity Relationships (SAR)
While specific quantitative data for a wide range of this compound derivatives is still being actively researched, some general SAR trends can be inferred from related compound classes.
| Compound Class | Target | Key Structural Features | Activity Range (Exemplary) | Reference |
| Benzothiazole Analogs | Bacterial Strains | Dialkyne substitution and triazole formation | MIC: 3.12 - 12.5 µg/ml | [1] |
| 4-Amino-5-Chloro-2,1,3-Benzothiadiazole | Intermediate | Chloro and amino substitution | Precursor for Tizanidine | [4][5] |
| Benzothiazole Derivatives | Kinases (BRAF, VEGFR-2) | 2-amino substitution | IC₅₀ in the micromolar range | [3] |
Key SAR Insights:
-
Substitution on the Amino Group: The nature of the substituent on the 5-amino group is critical for biological activity. Bulky, lipophilic groups can enhance membrane permeability, while groups capable of specific hydrogen bonding interactions can improve target affinity.
-
Substitution on the Benzene Ring: Modifications to the benzene portion of the benzothiadiazole ring can influence the overall electronic properties and provide additional points of interaction with the biological target.
-
Bioisosteric Replacement of the Scaffold: The 2,1,3-benzothiadiazole core can be considered a bioisostere of other bicyclic aromatic systems. Its unique properties can lead to novel SAR trends and improved drug-like properties compared to more traditional scaffolds.
Conclusion and Future Perspectives
This compound represents a valuable and versatile starting material for the synthesis of a wide range of medicinally relevant compounds. The strategic placement of the amino group on the electron-deficient benzothiadiazole core provides a unique chemical entity with significant potential for drug discovery. The applications of its derivatives in antimicrobial, neuroprotective, and anticancer research are expanding, driven by the need for novel therapeutic agents with improved efficacy and safety profiles.
The protocols and insights provided in this application note are intended to serve as a guide for researchers to explore the full potential of this privileged scaffold. Future research will undoubtedly uncover new biological targets and therapeutic applications for derivatives of this compound, further solidifying its importance in the field of medicinal chemistry. The continued exploration of its chemical space through innovative synthetic strategies and comprehensive biological evaluation will be key to unlocking its full therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,1,3-Benzothiadiazol-5-amine
Welcome to the dedicated technical support center for the synthesis of 2,1,3-Benzothiadiazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this critical intermediate. My insights are drawn from extensive experience in heterocyclic chemistry and a thorough review of the current literature.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent and well-documented synthetic pathways start from either 4-nitro-1,2-phenylenediamine or 5-nitro-2,1,3-benzothiadiazole.
-
Route A: From 4-nitro-1,2-phenylenediamine: This is a two-step process involving the cyclization of 4-nitro-1,2-phenylenediamine with a thionylating agent (like thionyl chloride, SOCl₂) to form 5-nitro-2,1,3-benzothiadiazole, followed by the reduction of the nitro group to an amine.
-
Route B: Direct Amination (less common): While less common and often lower-yielding for this specific isomer, direct amination of a suitably activated benzothiadiazole precursor is a theoretical possibility, though it often suffers from poor regioselectivity and harsh reaction conditions.
The choice of route typically depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Q2: My reduction of 5-nitro-2,1,3-benzothiadiazole to the amine is low-yielding. What are the likely causes?
A2: Low yields in this reduction step are a frequent issue and can often be attributed to several factors:
-
Incomplete Reduction: The chosen reducing agent may not be potent enough, or the reaction conditions (temperature, time, stoichiometry) may be insufficient for complete conversion.
-
Side Reactions: The benzothiadiazole ring can be susceptible to cleavage under certain reductive conditions, especially with harsh reagents or prolonged reaction times. Over-reduction can also be a concern.
-
Work-up and Isolation Losses: The product, this compound, has a degree of water solubility, which can lead to losses during aqueous work-up and extraction. Additionally, it can be sensitive to air and light, potentially leading to degradation.
Q3: I am observing the formation of a dark-colored, tar-like substance during my reaction. What is this, and how can I prevent it?
A3: The formation of dark, insoluble materials is often indicative of polymerization or degradation of the starting material or product. This can be caused by:
-
Excessive Heat: The benzothiadiazole core, particularly when substituted with activating groups, can be thermally sensitive.
-
Strongly Acidic or Basic Conditions: These can promote side reactions and decomposition.
-
Oxidation: The amine product is susceptible to oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Troubleshooting Guide: Optimizing the Reduction of 5-nitro-2,1,3-benzothiadiazole
This guide will focus on the critical reduction step, as it is often the primary source of yield loss.
Problem 1: Incomplete Reaction and Low Conversion
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material (5-nitro-2,1,3-benzothiadiazole) remaining after the expected reaction time.
Root Causes & Solutions:
-
Reducing Agent Selection: The choice of reducing agent is critical. While common reagents like tin(II) chloride (SnCl₂) are effective, their activity can be influenced by the reaction medium.
-
Insight: Stannous chloride reduction is a classic and often reliable method. The active species is generated in situ, and the acidic environment helps to keep the resulting amine protonated and soluble.
-
-
Reaction Conditions: Temperature and reaction time are key parameters.
-
Expertise: While many protocols suggest running the reaction at room temperature, gentle heating (e.g., to 40-50 °C) can significantly increase the reaction rate without promoting significant degradation. Monitor the reaction by TLC every 30-60 minutes to determine the optimal reaction time.
-
Experimental Protocol: Stannous Chloride Reduction
| Parameter | Recommended Value | Rationale |
| Solvent | Ethanol or Methanol | Good solubility for the nitro-compound and the SnCl₂·2H₂O. |
| Stoichiometry | 3-5 equivalents of SnCl₂·2H₂O | An excess is required to drive the reaction to completion. |
| Acid | Concentrated HCl | Creates the necessary acidic environment for the reduction. |
| Temperature | 40-50 °C | Balances reaction rate with minimizing degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the final amine product. |
Step-by-Step Methodology:
-
Dissolve 5-nitro-2,1,3-benzothiadiazole in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition is complete, warm the reaction mixture to 40-50 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Problem 2: Product Degradation and Impurity Formation
Symptoms: The isolated product is dark-colored, and NMR or LC-MS analysis shows multiple unidentified peaks.
Root Causes & Solutions:
-
Ring Cleavage: The benzothiadiazole ring can be sensitive to certain reducing agents.
-
Trustworthiness: Catalytic hydrogenation (e.g., with H₂ gas and a palladium on carbon catalyst) is a milder alternative that often provides a cleaner product profile. This method avoids the use of strong acids and metals that can chelate to the sulfur and nitrogen atoms, potentially destabilizing the ring.
-
-
Oxidation during Work-up: The amine product is prone to air oxidation.
-
Authoritative Grounding: To minimize oxidation, it is advisable to perform the neutralization and extraction steps as quickly as possible and to consider adding an antioxidant like sodium sulfite (Na₂SO₃) to the aqueous layer during work-up.
-
Visualizing the Synthetic Workflow
The following diagram illustrates the decision-making process for troubleshooting the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of 2,1,3-Benzothiadiazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of 2,1,3-Benzothiadiazol-5-amine. This resource is designed for researchers, medicinal chemists, and materials scientists who work with this versatile heterocyclic amine. As a core building block in organic electronics, fluorescent probes, and pharmaceuticals, its purity is paramount to achieving reliable and reproducible results.[1][2][3] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy.
Purification Strategy Overview
The purification of this compound, like many aromatic amines, requires careful consideration of its chemical properties. It possesses a basic amino group, which can interact strongly with acidic stationary phases like silica gel, and a planar aromatic structure that lends itself to crystallization. The optimal purification strategy often involves a multi-step approach, beginning with a liquid-liquid extraction to remove bulk impurities, followed by a primary chromatographic or recrystallization step, and potentially a final polishing step like sublimation.
Below is a general workflow to guide your decision-making process from crude reaction mixture to highly pure product.
Caption: General purification workflow for this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the purification process.
Question 1: My amine product is streaking badly and my yield is low during silica gel column chromatography. What's happening and how can I fix it?
Answer: This is the most common issue when purifying amines on standard silica gel. The problem is an acid-base interaction between the basic amine group of your product and the acidic silanol groups (Si-OH) on the surface of the silica.[4][5] This strong interaction prevents the compound from eluting smoothly, causing significant tailing (streaking) and often irreversible adsorption, which kills your yield.
Solutions:
-
Mobile Phase Modification (The Quick Fix): The most straightforward solution is to "neutralize" the silica's acidity by adding a small amount of a competing base to your eluent.[5]
-
Method: Add 0.5-2% triethylamine (TEA) or pyridine to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).
-
Causality: The TEA will preferentially interact with the acidic silanol sites, allowing your more valuable product to elute symmetrically without strong adsorption.[5] Always pre-treat your column by flushing it with the amine-modified eluent before loading your sample.
-
-
Use a Deactivated Stationary Phase: If tailing persists, consider using a different stationary phase.
-
Method: Use commercially available amine-functionalized silica gel or basic alumina.
-
Causality: These supports have a basic surface character, which eliminates the problematic acid-base interaction with your amine product, resulting in much sharper peaks and better recovery.[4]
-
-
Switch to Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography can be highly effective.
-
Method: Use a C18 column with a mobile phase like Water/Acetonitrile or Water/Methanol. To ensure the amine is in its neutral, more retentive state, it's beneficial to make the mobile phase slightly alkaline by adding a modifier like 0.1% TEA.[5]
-
Caption: Troubleshooting tailing issues in amine column chromatography.
Question 2: I performed a recrystallization, but my yield is extremely low, or nothing crashed out. What went wrong?
Answer: This is a classic recrystallization problem that boils down to improper solvent selection. For a successful recrystallization, your compound should be highly soluble in the hot solvent but poorly soluble in the same solvent when cold. This compound is soluble in polar aprotic solvents like methanol and ethanol and is almost completely insoluble in water.[6]
Solutions:
-
Single Solvent Method:
-
Problem: If nothing crystallizes, your compound is likely too soluble in the chosen solvent even at low temperatures.
-
Solution: Choose a solvent in which the compound has lower solubility. For this compound, if methanol gives low yield, try ethanol or isopropanol. You need to experimentally screen solvents.
-
-
Solvent/Anti-Solvent Method (Highly Recommended):
-
Problem: It can be difficult to find a single solvent with the ideal solubility profile.
-
Solution: Use a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (one it's very soluble in, e.g., methanol, ethanol, or ethyl acetate[6][7]) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (one it's insoluble in, e.g., water or hexanes[6]) dropwise until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. This method offers excellent control over the crystallization process.
-
| Solvent System | Role | Rationale |
| Methanol / Water | Good Solvent / Anti-Solvent | The compound is soluble in methanol but insoluble in water.[6] This is a classic combination for moderately polar compounds. |
| Ethyl Acetate / Hexanes | Good Solvent / Anti-Solvent | A less polar option. The compound's solubility in ethyl acetate is moderate, while it is insoluble in hexanes. This is good for removing more polar impurities. |
| Ethanol | Single Solvent | The compound is soluble in ethanol.[6] Its solubility likely decreases significantly upon cooling, making it a viable single-solvent option to screen. |
Question 3: My final product has a persistent color, and NMR shows a minor, closely-related impurity. How can I remove it?
Answer: This often points to the presence of regioisomers from the synthesis (e.g., 4-amino or 7-amino-2,1,3-benzothiadiazole) or oxidized byproducts.[8] A standard purification may not be sufficient to separate these.
Solutions:
-
High-Performance Flash Chromatography: Optimize your column chromatography conditions. Use a shallower gradient and a longer column to increase resolution. Refer to the troubleshooting guide in Q1 to ensure your peak shape is optimal. A system of 10% ethyl acetate in hexanes has been used to separate isomers of this family.[8]
-
Sublimation: If the impurity is non-volatile (e.g., baseline material, salts), sublimation can be an excellent final polishing step. This compound has a melting point of 112-115°C, suggesting it has sufficient vapor pressure for sublimation under high vacuum well below its decomposition temperature.[2][6] This technique is superb for achieving very high purity (>99.5%).
-
Acid Salt Recrystallization: Convert the amine to its hydrochloride or trifluoroacetate salt. The salt will have drastically different solubility properties than the free base and may crystallize more readily, leaving the neutral or less basic impurities behind in the mother liquor.[9] Afterwards, you can neutralize the salt with a base (e.g., aq. NaHCO₃), extract the pure free amine back into an organic solvent, and isolate it.[10]
Frequently Asked Questions (FAQs)
Q: What are the most common impurities in a typical synthesis of this compound? A: The most common synthesis involves the reduction of a nitro precursor (e.g., 5-nitro-2,1,3-benzothiadiazole).[8][11] Therefore, common impurities include:
-
Unreacted Nitro Starting Material: This is a less polar impurity.
-
Regioisomers: If the initial nitration is not perfectly selective, you may form other nitro isomers, leading to 4-amino and 7-amino-2,1,3-benzothiadiazole as impurities after reduction.[8] These are often the most difficult to separate.
-
Iron Salts: If using a reducing agent like iron powder in acid, residual iron salts can contaminate the product if the initial workup is not thorough.[8]
-
Oxidation Products: Aromatic amines can be sensitive to air and light, leading to colored, often polymeric, impurities over time.[9]
Q: Can I use an acid wash during my initial workup? A: Absolutely. This is a highly recommended first purification step. Dissolve your crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.[12] You can then separate the aqueous layer, basify it with a base like sodium bicarbonate or sodium hydroxide to deprotonate your product (it will precipitate or form an oil), and then extract your pure amine back into a fresh organic layer.[10]
Q: What is the expected appearance and solubility of pure this compound? A: It is typically a white to light yellow crystalline solid.[2] It is practically insoluble in water but exhibits good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF.[6]
Key Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase with TEA)
-
Preparation: Prepare your eluent. A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 8:2 v/v). To this mixture, add 1% triethylamine (TEA) by volume.
-
Column Packing: Pack a silica gel column with the TEA-containing eluent. Ensure the column is packed evenly without air bubbles.
-
Pre-Equilibration: Flush the packed column with at least 3-5 column volumes of the TEA-containing eluent. This step is critical to neutralize the silica before the sample is loaded.
-
Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, collecting fractions. You can run the separation isocratically or by gradually increasing the polarity (e.g., from 20% to 50% Ethyl Acetate in Hexanes, always maintaining 1% TEA).
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization (Methanol/Water System)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid. Use a steam bath or hot plate for heating.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot, clear solution, add deionized water dropwise while swirling. Continue adding water until the solution becomes faintly and persistently turbid.
-
Clarification: Add one or two drops of hot methanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter with a small amount of cold 1:1 methanol/water, followed by a small amount of cold water to remove residual methanol. Dry the crystals under vacuum.
References
- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. Buy benzo[d][1,2,3]thiadiazol-5-aMine | 1753-29-3 [smolecule.com]
- 7. chempoint.com [chempoint.com]
- 8. benzo[d][1,2,3]thiadiazol-5-aMine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Workup [chem.rochester.edu]
Technical Support Center: Enhancing the Stability of 2,1,3-Benzothiadiazole-5-amine Based Devices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,1,3-Benzothiadiazole (BTD) and its derivatives. This guide is designed to provide in-depth, field-proven insights into troubleshooting common stability issues encountered during the synthesis, fabrication, and operation of BTD-based devices. Our focus is on explaining the causality behind experimental choices to empower you with robust, self-validating protocols.
Frequently Asked Questions (FAQs)
Section 1: Foundational Chemistry & Synthesis
Question 1: I am seeing inconsistent results in the photophysical properties of my synthesized 2,1,3-Benzothiadiazol-5-amine. What are the most critical parameters during synthesis?
Answer: Inconsistency in photophysical properties often originates from impurities or structural isomers formed during synthesis. The 2,1,3-benzothiadiazole core is typically synthesized by reacting an o-phenylenediamine with thionyl chloride.[1] For the 5-amino derivative, the purity of the starting nitro- or diamino-phenylene precursor is paramount.
-
Purity of Precursors: Ensure the starting materials are of the highest purity. Trace metal catalysts from preceding steps or isomeric impurities in the diamine precursor can act as quenching sites or lead to undesired side reactions.
-
Reaction Conditions: The cyclization reaction to form the BTD ring is sensitive to temperature and stoichiometry. Over-refluxing or using excess thionyl chloride can lead to side products. It is crucial to follow established protocols meticulously.[1]
-
Post-Synthesis Purification: Rigorous purification, typically via column chromatography followed by recrystallization or sublimation, is essential. Even minor impurities can significantly alter solid-state packing and electronic properties, impacting device stability and performance.[2] The planarity of the BTD system makes it prone to aggregation, which can be influenced by trace impurities.[2]
Question 2: My BTD derivative has poor solubility in common organic solvents, making device fabrication difficult. How can I improve this?
Answer: The planar and rigid structure of the BTD core promotes strong π-π stacking, often leading to poor solubility. This is a common challenge in developing materials for solution-processed devices like organic solar cells (OSCs) and OLEDs.[3]
The most effective strategy is to introduce flexible or bulky side chains to the molecular backbone.[4]
-
Alkyl/Alkoxy Chains: Attaching long, branched alkyl or alkoxy chains to the donor or acceptor units connected to the BTD core can disrupt intermolecular packing, thereby increasing solubility.[4]
-
Silyl Groups: Introducing terminal trimethylsilyl groups is another proven method to significantly enhance solubility and improve resistance to evaporation in the liquid state.[5]
-
Molecular Design: When designing new BTD-based molecules, computational modeling can predict solubility parameters. The choice of coupling partners in Suzuki or Stille reactions provides an opportunity to incorporate solubility-enhancing moieties from the outset.[2][3]
Section 2: Device Stability & Degradation Mechanisms
Question 3: The power conversion efficiency (PCE) of my BTD-based organic solar cell drops significantly after a few hours of light exposure. What is the likely cause?
Answer: Rapid photodegradation is a critical stability issue in organic electronics. While the BTD core itself is known for its relatively high photostability[6][7], the overall stability of the device depends on the entire molecule and the surrounding environment.
-
Photo-Oxidation: The primary mechanism is often photo-oxidation. In the presence of oxygen and light, reactive oxygen species (ROS) can be generated, which attack the conjugated backbone of the polymer or small molecule. The electron-rich amine group in this compound can be particularly susceptible to oxidation.
-
Intramolecular Charge Transfer (ICT) State: BTD derivatives with donor-acceptor (D-A) structures exhibit strong ICT upon photoexcitation.[8] While essential for their function, this excited state can be highly reactive and may open pathways for irreversible chemical reactions or morphological changes in the solid state.
-
Morphological Instability: Light exposure can induce thermal stress, leading to phase separation or crystallization in the bulk-heterojunction (BHJ) active layer. This disrupts the finely tuned morphology required for efficient charge separation and transport, causing a drop in PCE.[9]
Mitigation Strategies:
-
Encapsulation: The most effective method is to encapsulate the device to prevent exposure to oxygen and moisture.
-
Molecular Engineering: Introducing fluorine atoms into the BTD backbone can lower the HOMO energy level, making the molecule more resistant to oxidation.[4][10] This strategy also enhances intermolecular packing and charge transport.[10]
-
Additive Engineering: Incorporating stabilizing additives into the active layer can quench triplet excitons or scavenge free radicals, thus inhibiting degradation pathways.
Troubleshooting Workflow for Device Instability
This diagram outlines a systematic approach to diagnosing and addressing stability issues in BTD-based devices.
References
- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 2. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties [mdpi.com]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2,1,3-Benzothiadiazole-5-amine Polymer Film Morphology
Last Updated: January 7, 2026
Introduction
Welcome to the technical support guide for 2,1,3-Benzothiadiazole (BTD) based polymers. The exceptional optoelectronic properties of BTD-containing conjugated polymers make them highly attractive for a range of applications, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors.[1][2] However, achieving optimal device performance is critically dependent on controlling the thin-film morphology.[1] The arrangement, ordering, and crystallinity of the polymer chains dictate fundamental processes like charge transport and exciton diffusion.
This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic protocols for troubleshooting and optimizing the film morphology of BTD-amine based polymers. We will explore the causality behind common film defects and provide robust, self-validating methodologies to overcome them.
Troubleshooting Guide: Common Film Morphology Defects
This section addresses the most frequently encountered film defects in a question-and-answer format. Each problem is analyzed by its potential causes, followed by actionable solutions and preventative measures.
Problem 1: My film has pinholes and shows significant dewetting.
Question: I'm spin-coating my BTD-amine polymer from a chloroform solution onto an ITO substrate, but the resulting film is not continuous. I see small holes (pinholes) and large areas where the film has retracted, exposing the substrate. What's going wrong?
Answer: Pinholes and dewetting are typically symptoms of poor substrate wetting, which can stem from several underlying issues. The root cause is a high interfacial energy between your polymer solution and the substrate surface.
Potential Causes & Solutions:
-
Substrate Contamination: The most common culprit is an inadequately cleaned substrate. Organic residues or particulate matter on the surface act as nucleation sites for dewetting.
-
Solution: Implement a rigorous, multi-step substrate cleaning protocol. A self-validating process ensures that each step achieves its purpose before you proceed. See Protocol 1: Standardized Substrate Cleaning for a detailed methodology.
-
-
Poor Solvent-Substrate Interaction: The solvent must be able to wet the substrate effectively. If the solvent has a high contact angle on your substrate, the solution will bead up and dewet as it spins.
-
Solution: Consider using a solvent mixture. While chloroform is a common choice, mixing it with a solvent that has better affinity for your substrate, like chlorobenzene or toluene, can improve wetting.[3][4][5] Additionally, surface energy modification of the substrate (e.g., UV-Ozone treatment or a PEDOT:PSS layer) can dramatically improve solution wettability.[2]
-
-
Low Solution Viscosity/Concentration: Very dilute solutions can lack the necessary viscosity to form a stable liquid film during the high- G-forces of spin-coating, leading to rupture before the film is dry.
-
Solution: Incrementally increase the polymer concentration. This will increase the solution viscosity, which can help stabilize the film during spinning. Monitor film thickness and uniformity with each change.
-
-
High Spin Speed: Excessively high spin speeds can accelerate solvent evaporation to a point where the film doesn't have time to evenly coat the surface before becoming immobile.[6]
-
Solution: Try a lower spin speed or a two-step spin-coating program. A slower initial step allows the solution to spread evenly before a faster second step removes the excess solvent.[7]
-
Problem 2: The film looks hazy and AFM reveals large, isolated aggregates.
Question: My BTD-amine polymer film appears hazy to the naked eye. Atomic Force Microscopy (AFM) confirms the presence of large (micron-scale) aggregates, leading to very high surface roughness. How can I achieve a more homogenous film?
Answer: Film haziness and large-scale aggregation are classic signs of poor polymer solubility and uncontrolled crystallization during the film-forming process. BTD-based polymers, due to their planar structure, have a strong tendency to aggregate.[1] The key is to manage this aggregation from the solution state to the final solid film.
Potential Causes & Solutions:
-
Pre-aggregation in Solution: The polymer may not be fully dissolved or could be forming aggregates in solution before deposition. This is common in solvents where the polymer has borderline solubility.
-
Solution:
-
Heat the solution: Gently warming the solution (e.g., to 40-60 °C) while stirring can break up pre-existing aggregates and improve solvation.
-
Use a better solvent system: High-boiling-point solvents like dichlorobenzene (DCB) or trichlorobenzene (TCB) often provide better solubility for conjugated polymers and slow down evaporation, allowing more time for molecular self-assembly.[1] A mixture of solvents can also be effective.[3][4][5]
-
Filtration: Always filter your solution through a PTFE syringe filter (e.g., 0.2 or 0.45 µm) immediately before spin-coating to remove any insoluble particulate matter.
-
-
-
Rapid Solvent Evaporation: Fast-evaporating solvents (e.g., chloroform) can cause the polymer to crash out of solution non-uniformly, leading to kinetically trapped, disordered aggregates.
-
Solution:
-
Solvent Choice: Switch to a higher-boiling-point solvent as mentioned above. This is one of the most effective ways to control evaporation rate.[8]
-
Solvent Vapor Annealing (SVA): Exposing the freshly cast film to a saturated solvent vapor atmosphere slows down the final drying process, giving polymer chains the mobility and time to rearrange into more ordered, thermodynamically favorable structures. See Protocol 2: Solvent Vapor Annealing (SVA) .
-
-
-
Use of Processing Additives: Small amounts of a high-boiling-point liquid (an "additive") can act as a solvent plasticizer during film formation.
-
Solution: Incorporate a small volume percentage (e.g., 0.5-3% v/v) of an additive like 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN) into your solution.[8] These additives remain in the film longer than the host solvent, promoting better phase separation and crystallinity on a nanoscale.[9][10][11]
-
Problem 3: My device performance is poor, and I suspect low crystallinity.
Question: My OFETs have very low charge carrier mobility. How can I improve the molecular ordering and crystallinity of my BTD-amine polymer film?
Answer: Low mobility is directly linked to poor molecular ordering.[1] Efficient charge transport relies on well-ordered polymer chains, typically in a π-stacked arrangement, to create pathways for charges to hop between molecules. Enhancing this order is key.
Potential Causes & Solutions:
-
Amorphous Film Formation: The processing conditions may favor a kinetically trapped, amorphous state rather than a more ordered, semi-crystalline one.
-
Solution: Thermal Annealing: Post-deposition thermal annealing is a powerful technique to enhance crystallinity.[12] By heating the film above its glass transition temperature (Tg), you provide the polymer chains with the thermal energy needed to rearrange into more ordered domains.[13]
-
Method: Systematically anneal your films at different temperatures (e.g., from 80 °C to 200 °C) for a fixed time (e.g., 10 minutes) under an inert atmosphere (e.g., nitrogen or argon glovebox).[14] Characterize the morphology (e.g., with AFM or Grazing-Incidence Wide-Angle X-ray Scattering - GIWAXS) at each temperature to find the optimal condition.
-
-
-
Sub-optimal Solvent Evaporation Dynamics: As discussed previously, the rate of solvent removal is critical. If it's too fast, chains are frozen in a disordered state. If it's too slow without guidance, large, undesirable crystals can form.
-
Solution: Combined Solvent and Thermal Treatments: The most effective strategies often involve a combination of methods.
-
-
Polymer Chain Conformation: The planarity of the polymer backbone significantly influences its ability to pack efficiently.
-
Solution: Substrate Interfacial Engineering: The surface chemistry of the substrate can influence the conformation of the first few polymer monolayers.[15] Using self-assembled monolayers (SAMs) like OTS (octadecyltrichlorosilane) can promote a more ordered, edge-on packing orientation, which is beneficial for charge transport in OFETs.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my BTD-amine polymer? A good starting point is to look for solvents with good solubility for your specific polymer. Chloroform, chlorobenzene (CB), and dichlorobenzene (DCB) are common choices.[14] A key parameter is the evaporation rate. For better morphological control, higher boiling point solvents (like CB or DCB) are often preferred over highly volatile ones (like chloroform) because they allow more time for the polymer chains to self-organize during film formation.[1][8] Using a solvent mixture can also be a powerful strategy to fine-tune solubility and drying kinetics.[3][4][5]
Q2: What is the difference between thermal annealing and solvent vapor annealing (SVA)? Thermal annealing uses heat to provide polymer chains with the energy to move and reorganize into more crystalline domains.[13] It is effective for polymers that can form ordered structures upon heating. SVA, on the other hand, uses solvent vapor to plasticize the film, essentially re-introducing mobility by allowing solvent molecules to intercalate between polymer chains. This allows for reorganization at room temperature. SVA is particularly useful for controlling phase separation in polymer blends or for polymers that might degrade at high temperatures.
Q3: How does the molecular weight of the polymer affect film morphology? Molecular weight is a critical parameter. Higher molecular weight polymers generally have stronger intermolecular interactions and a greater tendency to form tie-chains between crystalline domains, which can improve the mechanical robustness of the film and provide better charge transport pathways.[16] However, very high molecular weight can also lead to increased solution viscosity and processing challenges. There is often an optimal molecular weight range for a given application.
Q4: What are the essential techniques to characterize film morphology? A multi-technique approach is always best:
-
Optical Microscopy: A quick first check for large-scale defects like cracks, pinholes, or major aggregation.
-
Atomic Force Microscopy (AFM): Provides nanoscale topographical information, allowing you to visualize surface roughness, domain sizes, and phase separation.[12]
-
Scanning Electron Microscopy (SEM): Useful for visualizing surface and cross-sectional morphology, especially for thicker films or to identify larger defects.
-
UV-Vis Spectroscopy: Changes in the absorption spectrum of the thin film compared to the solution can indicate the degree of intermolecular aggregation (e.g., red-shifted absorption often implies stronger π-π stacking).[17]
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): The gold standard for determining crystallinity, molecular packing orientation (edge-on vs. face-on), and crystal coherence lengths.
Key Experimental Protocols
Protocol 1: Standardized Substrate Cleaning
This protocol is for ITO-coated glass substrates and is designed to be self-validating.
-
Initial Cleaning: Place substrates in a substrate rack. Sequentially sonicate for 15 minutes each in a detergent bath (e.g., 2% Alconox solution), deionized (DI) water, acetone, and finally isopropanol (IPA).
-
Drying: After the final IPA sonication, immediately dry the substrates under a stream of high-purity nitrogen gas. Ensure no solvent streaks remain.
-
Surface Activation (Validation Step): Treat the substrates with UV-Ozone for 15 minutes. This step removes final organic residues and makes the surface hydrophilic.
-
Validation: To validate the cleaning process, place a droplet of DI water on a test substrate. A clean, hydrophilic ITO surface should have a water contact angle of <15°. If the water beads up, the cleaning was insufficient and must be repeated.
-
Storage: Store the cleaned substrates in a clean, dry environment (e.g., a nitrogen-filled glovebox) and use them as soon as possible.
Protocol 2: Optimized Spin-Coating Workflow
-
Preparation: Ensure your BTD-amine polymer solution is fully dissolved and has been filtered through a 0.45 µm PTFE filter.
-
Dispensing: Place the cleaned substrate on the spin-coater chuck. Dispense a sufficient amount of the polymer solution to cover ~75% of the substrate surface.
-
Spin Program (Two-Step Example):
-
Step 1 (Spread): 500 RPM for 10 seconds. This allows the solution to spread evenly across the substrate.
-
Step 2 (Thinning): 2000 RPM for 45 seconds. This thins the film to the desired thickness and removes excess solvent. Note: The optimal RPM will depend on the solution viscosity and desired thickness.[6][18]
-
-
Quenching (Optional): Some protocols benefit from dropping an anti-solvent (a poor solvent for the polymer) onto the spinning film during the second step to rapidly induce precipitation and control morphology.[19]
-
Post-Treatment: Immediately transfer the coated substrate to a hotplate for a soft bake (e.g., 80°C for 5 min) to remove residual solvent or proceed directly to annealing (thermal or solvent vapor).
Visualizations: Workflows and Logic Diagrams
Diagram 1: Systematic Morphology Optimization Workflow
This diagram outlines a logical flow for systematically troubleshooting and optimizing film morphology.
Caption: A systematic workflow for troubleshooting and optimizing polymer film morphology.
Diagram 2: Cause-and-Effect Diagram for Film Defects
This diagram illustrates the potential root causes for common film morphology issues.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02036C [pubs.rsc.org]
- 4. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Controlling Film Morphology in Conjugated Polymer: Fullerene Blends with Surface Patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymer additive controlled morphology for high performance organic thin film transistors - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Polymer additive controlled morphology for high performance organic thin film transistors. | Semantic Scholar [semanticscholar.org]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. Effect of a benzothiadiazole spacer on transport properties and N-doping of naphthalene-diimide-based copolymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC02816J [pubs.rsc.org]
- 18. Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. par.nsf.gov [par.nsf.gov]
Technical Support Center: Solvent Selection for 2,1,3-Benzothiadiazole Materials
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting and optimizing solvents for processing 2,1,3-Benzothiadiazole (BTD) and its derivatives. The following sections are structured to address common questions and troubleshoot frequent issues encountered during experimental work, ensuring a logical and scientifically grounded approach to material processing.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to establish a foundational understanding of solvent selection principles for BTD-based materials.
Q1: Why is solvent selection so critical for processing 2,1,3-Benzothiadiazole materials?
A1: Solvent selection is paramount because it directly influences multiple downstream outcomes. The 2,1,3-Benzothiadiazole core is a privileged electron acceptor unit used in a vast array of functional materials, from organic solar cells to fluorescent probes.[1] The solvent's primary role is to dissolve the material, but its properties also dictate:
-
Solution Stability: Preventing aggregation or premature crystallization of the material in the solution.
-
Thin-Film Morphology: Controlling the molecular packing, crystallinity, and surface uniformity of the final film, which are critical for the performance of electronic devices.[2]
-
Device Performance: The final morphology, influenced by the solvent, directly impacts key performance metrics like charge carrier mobility in transistors and power conversion efficiency in solar cells.[3][4]
-
Processability: Ensuring compatibility with specific deposition techniques, such as spin-coating, inkjet printing, or blade coating.[2][5]
Ultimately, the right solvent or solvent system ensures that the intrinsic properties of the BTD material are successfully translated into a functional solid-state form.
Q2: What are the primary solvent properties to consider when working with a new BTD derivative?
A2: When selecting a solvent, a multi-faceted approach is necessary. Key properties include:
-
Solubility Power: The ability to dissolve the solute. This can be predicted using the "like dissolves like" principle or more quantitatively with solubility parameters like Hansen Solubility Parameters (HSP).[6][7][8]
-
Boiling Point & Vapor Pressure: These properties determine the drying rate of the solvent after deposition. A high boiling point allows more time for molecular self-assembly, which can improve crystallinity, but can also lead to issues with residual solvent.[9]
-
Surface Tension: Affects how the solution wets the substrate, influencing film uniformity and preventing defects like pinholes.
-
Polarity: The polarity of the solvent must be matched to the BTD derivative to achieve good solubility. BTD itself is an electron-poor, relatively polar core, but solubility is often dominated by the side chains attached to the molecule.[10]
Q3: How do I choose a starting solvent for a novel BTD-based polymer?
A3: For a novel material, start by examining its chemical structure. BTD-based conjugated polymers are often made soluble by attaching flexible alkyl or alkoxy side chains.[11][12] Based on this:
-
Look at the Side Chains: If the polymer has long, nonpolar alkyl chains, start with common nonpolar aromatic solvents like Toluene, Xylene, or Chlorobenzene. These are widely used for similar conjugated polymers.[11]
-
Consider the Backbone: The rigid, heteroaromatic BTD backbone contributes some polarity. If the side chains are less dominant, slightly more polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) might be effective, although their low boiling points can make film formation challenging.
-
Consult the Literature: Search for publications on BTD polymers with similar structural motifs. The solvents used in those studies are excellent starting points.
-
Perform a Systematic Screening: The most reliable method is to test the solubility in a small panel of solvents with varying properties (see Protocol 1).
Q4: What is the purpose of using solvent additives?
A4: Solvent additives are small amounts (typically 1-5% by volume) of a secondary, high-boiling-point solvent added to the main solution.[9][13][14] Their primary role is to fine-tune the thin-film morphology.[14] As the primary, more volatile solvent evaporates, the additive remains, keeping the BTD material in a semi-dissolved state for a longer period. This extended drying time can:
-
Promote better molecular ordering and crystallization.[15][16]
-
Induce favorable phase separation in bulk heterojunction blends (e.g., in organic solar cells).[9]
-
Help to create a more uniform and defect-free film surface.
Common additives include 1,8-diiodooctane (DIO), 1-chloronaphthalene (CN), and diphenyl ether (DPE).[15]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: The BTD material has very poor solubility or does not dissolve at all.
-
Potential Cause 1: Solvent Mismatch. The polarity and solubility parameters of the solvent do not match the solute.
-
Solution: Systematically screen a range of solvents with different properties (see Table 1). If using nonpolar solvents like Toluene, try chlorinated aromatics like Chlorobenzene (CB) or Dichlorobenzene (DCB), which have higher dissolving power for many conjugated polymers. For more polar BTD derivatives, consider solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), but be mindful of their high boiling points and potential reactivity.[17]
-
-
Potential Cause 2: Strong Intermolecular Packing. The BTD material may have very strong π-π stacking or crystalline forces that are difficult for the solvent to overcome. This is common in highly planar molecules without sufficient solubilizing side chains.[4]
-
Solution 1: Apply gentle heating (e.g., 40-60 °C) with stirring. Many BTD polymers show significantly increased solubility at elevated temperatures. Always ensure the vial is properly sealed to prevent solvent evaporation.
-
Solution 2: Use sonication to help break apart aggregates and accelerate the dissolution process.
-
Solution 3: If solubility remains poor, the material may require chemical modification (e.g., adding longer or branched side chains) to improve its processability.[12]
-
Problem 2: The solution appears hazy or forms aggregates/gels over time.
-
Potential Cause 1: Partial Solubility/Aggregation. The material is not fully dissolved and is forming aggregates. This is common for rigid, planar conjugated polymers.
-
Solution 1: Heat the solution (e.g., 40-60 °C) and stir until it becomes clear. In many cases, the material will stay dissolved upon cooling, but it should be processed (e.g., spin-coated) while still warm to ensure full dissolution.
-
Solution 2: Filter the solution through a PTFE syringe filter (e.g., 0.2 or 0.45 µm pore size) immediately before use. This will remove larger aggregates that can act as nucleation sites and cause film defects.
-
-
Potential Cause 2: Low-Quality Solvent. The solvent may contain impurities (especially water) that can reduce the solubility of the hydrophobic BTD material.
-
Solution: Use high-purity, anhydrous solvents (≥99.8%). If necessary, purify the solvent using standard laboratory procedures.
-
Problem 3: The deposited thin film is not uniform (e.g., contains pinholes, "comets," or has a cloudy appearance).
This is one of the most common challenges in thin-film deposition.[18][19]
-
Potential Cause 1: Poor Substrate Wetting. The surface tension of the solvent is too high, preventing it from spreading evenly across the substrate.
-
Solution: Treat the substrate surface to make it more compatible with the solvent. For example, an oxygen plasma or UV-Ozone treatment can make glass or silicon oxide substrates more hydrophilic, while a hexamethyldisilazane (HMDS) treatment makes them more hydrophobic.
-
-
Potential Cause 2: Solvent Evaporation is Too Fast. Low-boiling-point solvents like Chloroform or THF can evaporate before the film has time to form evenly.
-
Solution 1: Switch to a higher-boiling-point solvent (e.g., from Chloroform to Chlorobenzene).
-
Solution 2: Use a solvent blend. Mixing a low-boiling solvent with a high-boiling one can modulate the drying rate.[2]
-
Solution 3: Control the deposition environment. Using a covered spin-coater bowl creates a solvent-rich atmosphere, slowing evaporation.
-
-
Potential Cause 3: Particulate Contamination. Dust particles or solution aggregates are disrupting film formation.[20]
-
Solution: Work in a clean environment (e.g., a cleanroom or glovebox). Always filter your solution through a syringe filter immediately before deposition.[20]
-
Problem 4: The final electronic device shows poor performance (e.g., low mobility, low efficiency).
-
Potential Cause 1: Suboptimal Film Morphology. The solvent system did not induce the required molecular packing for efficient charge transport.
-
Solution 1: Experiment with solvent additives. A small percentage of a high-boiling-point additive like DIO can dramatically alter the film morphology and improve performance.[15][16]
-
Solution 2: Implement post-deposition processing steps. Thermal annealing or solvent vapor annealing can provide the energy needed for molecules to re-organize into more ordered domains.
-
-
Potential Cause 2: Residual Solvent. High-boiling-point solvents or additives may be trapped in the film, acting as charge traps.
-
Solution: After deposition, anneal the film on a hotplate, often under vacuum, to drive off any remaining solvent. The annealing temperature should be chosen carefully to be below the material's glass transition temperature to avoid disrupting the morphology.
-
Data & Protocols
Table 1: Properties of Common Solvents for BTD Material Processing
This table provides a quick reference for selecting candidate solvents. "Greener" solvent alternatives are noted where applicable, based on established solvent selection guides.[21][22][23]
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Polarity Index | Notes |
| Common Halogenated Solvents | ||||
| Chloroform (CHCl₃) | 61 | 21.3 | 4.1 | Good solvent, but rapid evaporation. Health/Safety concerns. |
| Chlorobenzene (CB) | 132 | 1.6 | 2.7 | Excellent solvent for many BTD polymers. Slower evaporation. |
| o-Dichlorobenzene (DCB) | 180 | 0.2 | 2.7 | High boiling point, strong solvent. Used for less soluble materials. |
| Common Aromatic Solvents | ||||
| Toluene | 111 | 2.9 | 2.4 | Good starting point. Less toxic than benzene. |
| p-Xylene | 138 | 0.9 | 2.5 | Slower evaporation than Toluene. |
| Ethers & Other Solvents | ||||
| Tetrahydrofuran (THF) | 66 | 19.2 | 4.0 | Polar, low boiling point. Can swell some substrates. |
| Anisole | 154 | 0.4 | 4.2 | Greener alternative to halogenated aromatics.[21] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 13.9 | - | Greener alternative to THF.[21] |
Experimental Protocols
Protocol 1: Systematic Solubility Screening
This protocol provides a self-validating method to quickly assess the solubility of a new BTD material in a range of candidate solvents.
-
Preparation: Weigh out 1 mg of the BTD material into several 1 mL glass vials.
-
Solvent Addition: Add 0.5 mL of a candidate solvent to each vial. This creates an initial concentration of 2 mg/mL.
-
Initial Observation: Observe the vials at room temperature. Note if the material dissolves immediately, partially, or not at all.
-
Agitation & Heating:
-
Place the vials on a shaker or vortex mixer for 30 minutes at room temperature.
-
If the material is not fully dissolved, place the vials on a hotplate set to 50 °C and stir for 1 hour.
-
-
Assessment: After treatment, visually inspect each vial. A "good" solvent will produce a completely clear, homogenous solution with no visible particles. A "marginal" solvent may require heating to dissolve the material, and a "poor" solvent will leave undissolved solid.
-
Validation: For "good" solvents, let the solution cool to room temperature and observe for 24 hours. A stable solution will remain clear, while an unstable one may show signs of precipitation or gelation.
Visualizing Key Concepts
Solvent Selection & Optimization Workflow
The following diagram illustrates the logical workflow for selecting and optimizing a solvent system for processing BTD materials.
Caption: Workflow for solvent selection and process optimization.
References
- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 4. Molecular engineering of benzothiadiazole-based polymers: balancing charge transport and stretchability in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. The deposition of semiconducting polymer thin-films from meniscus-guided coating | Stanford Digital Repository [purl.stanford.edu]
- 6. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of solubility parameters for organic semiconductor formulations - FAU CRIS [cris.fau.de]
- 9. researchgate.net [researchgate.net]
- 10. web.mit.edu [web.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 14. Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Revealing the role of solvent additives in morphology and energy loss in benzodifuran polymer-based non-fullerene organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. Revealing the role of solvent additives in morphology and energy loss in benzodifuran polymer-based non-fullerene organic solar cells - Harbin Institute of Technology [scholar.hit.edu.cn]
- 17. benchchem.com [benchchem.com]
- 18. svc.org [svc.org]
- 19. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 20. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 23. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Reduce Non-Radiative Recombination in 2,1,3-Benzothiadiazole (BTD) Devices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,1,3-Benzothiadiazole (BTD)-based organic electronic devices. This guide is designed to provide in-depth troubleshooting and practical strategies to mitigate non-radiative recombination, a critical factor limiting device performance, particularly in organic solar cells (OSCs).
Frequently Asked Questions (FAQs)
Q1: What is non-radiative recombination and why is it a problem in BTD-based devices?
A1: In organic electronic devices, photogenerated excitons (electron-hole pairs) can recombine either radiatively, by emitting light, or non-radiatively, where the energy is lost as heat. Non-radiative recombination is a major energy loss pathway that reduces the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of organic solar cells.[1][2][3] BTD is a popular electron-deficient building block in conjugated polymers and small molecules used in OSCs.[4] While BTD-based materials offer excellent light absorption and charge transport properties, they can be susceptible to non-radiative recombination due to factors like molecular aggregation, formation of charge transfer (CT) states, and morphological trap states.[1][5][6]
Q2: What are the primary causes of non-radiative recombination in BTD-based organic solar cells?
A2: The primary drivers of non-radiative recombination in BTD-based OSCs can be categorized as follows:
-
Intrinsic Material Properties: The molecular structure of the BTD-based donor or acceptor material plays a crucial role. Factors include the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the rigidity of the molecular backbone, and the presence of specific functional groups.[7][8][9]
-
Morphology of the Active Layer: The nanoscale morphology of the bulk heterojunction (BHJ) blend of the donor and acceptor materials is critical. Poorly controlled morphology can lead to the formation of trap states at donor-acceptor interfaces or within the domains of the individual materials, which act as centers for non-radiative recombination.[10][11][12][13]
-
Charge Transfer (CT) State Properties: The energy and decay dynamics of the interfacial charge transfer (CT) states formed between the donor and acceptor molecules are key determinants of voltage loss. A large energy offset between the CT state and the singlet excited states of the pristine materials can lead to significant radiative voltage loss, while a high non-radiative decay rate of the CT state directly contributes to non-radiative voltage loss.[2][3][14]
-
Triplet State Formation: Non-geminate recombination of free charge carriers can lead to the formation of triplet excitons on the polymer chains.[15] These triplet states often have long lifetimes and can act as quenching sites, contributing to non-radiative recombination losses.[16][17]
Troubleshooting Guides: Addressing Specific Experimental Issues
Issue 1: Low Open-Circuit Voltage (Voc) Despite Good Light Absorption
This common issue often points directly to significant non-radiative recombination losses. Here’s a systematic approach to troubleshoot and mitigate the problem:
Causality: The intrinsic electronic properties of the BTD-based material dictate the energy landscape for charge recombination. Modifying the molecular structure can suppress non-radiative pathways.
Protocol:
-
Introduce Rigidity: Incorporate structural features that increase the rigidity of the polymer backbone. This can be achieved through fused-ring systems or intramolecular locks (e.g., non-covalent F···S or F···H interactions).[9][18] A more rigid structure can suppress vibrational modes that contribute to non-radiative decay.[9]
-
Fine-Tune Energy Levels: Utilize electron-withdrawing or -donating side chains on the BTD unit or the co-monomer to precisely control the HOMO and LUMO energy levels.[7][19] The goal is to minimize the energy offset between the donor and acceptor while still ensuring efficient exciton dissociation. A smaller energy offset can reduce the driving force for non-radiative recombination.
-
Halogenation: Introducing halogen atoms (fluorine or chlorine) to the BTD unit or adjacent aromatic rings can lower the HOMO level, leading to a higher Voc.[8][20] Halogenation can also influence intermolecular packing and blend morphology.[20]
Data Summary: Impact of Molecular Design on Non-Radiative Voltage Loss
| Molecular Design Strategy | Example System | Non-Radiative Voltage Loss (ΔVnr) | Reference |
| Increased Rigidity | DM-F (A–D–A acceptor) | 0.14 eV | [21] |
| Asymmetric Core Substitution | PM6:CH-ThCl | 0.21 eV | [6] |
| Halogenation (Bromination) | PM6:Qx-PhBr | Lower recombination rates vs F, Cl | [20] |
| Ternary Alloy Acceptor | D18:Z8:L8-BO | Minimized recombination | [18] |
Diagram: Molecular Design Logic
Caption: Molecular design strategies to reduce non-radiative recombination.
Causality: An ideal BHJ morphology consists of interpenetrating, pure domains of the donor and acceptor materials with domain sizes on the order of the exciton diffusion length (typically 10-20 nm).[12] This structure facilitates efficient exciton dissociation at the interface and charge transport to the electrodes, minimizing the chances for charge carriers to encounter traps and recombine non-radiatively.[13]
Protocol: Solvent Additive and Annealing Treatment
-
Solvent Additive Screening:
-
Dissolve the donor:acceptor blend in a primary solvent (e.g., chloroform, chlorobenzene).
-
Introduce a small percentage (typically 1-5% by volume) of a high-boiling-point solvent additive (e.g., 1,8-diiodooctane (DIO), 1-chloronaphthalene (CN), or dimethyl sulfoxide (DMSO)).[11]
-
The additive selectively alters the solubility of one component, promoting its aggregation during film drying and leading to a more favorable phase separation.[11]
-
-
Spin-Coating and Annealing:
-
Spin-coat the active layer solution onto the substrate. The slower evaporation of the additive allows for extended time for molecular self-organization.
-
Perform thermal annealing at a temperature below the glass transition temperature of the materials (typically 80-150 °C). This provides thermal energy for molecules to rearrange into more ordered, crystalline domains.[12]
-
-
Characterization:
-
Use Atomic Force Microscopy (AFM) to visualize the surface morphology and phase separation.
-
Employ Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to probe the molecular packing and crystallinity of the donor and acceptor domains.
-
Diagram: BHJ Morphology Optimization Workflow
Caption: Workflow for optimizing BHJ morphology.
Issue 2: Poor Fill Factor (FF) and Short-Circuit Current (Jsc) in Addition to Low Voc
This combination of issues suggests that besides non-radiative recombination, charge transport and collection are also being hampered. This is often linked to trap-assisted recombination.
Causality: Trap states at the interfaces between the active layer and the charge transport layers (hole transport layer - HTL, and electron transport layer - ETL) can capture free charges, leading to trap-assisted non-radiative recombination.[5] Modifying these interfaces can passivate trap states and improve charge extraction.
Protocol:
-
HTL Modification:
-
Instead of using a single HTL like PEDOT:PSS, consider a bilayer approach. For example, a layer of Me-4PACz on top of PEDOT:PSS has been shown to reduce trap densities at the HTL/active layer interface.[5]
-
Alternatively, explore self-assembled monolayers (SAMs) as the HTL to create a more ordered and defect-free interface.
-
-
ETL Modification:
-
Ensure the ETL (e.g., ZnO, PFN-Br) has an appropriate work function to facilitate efficient electron extraction.
-
Surface passivation of metal oxide ETLs (like ZnO) with materials like PEIE can reduce surface trap states.
-
-
Characterization Techniques:
-
Transient Photovoltage (TPV) and Transient Photocurrent (TPC): These measurements provide insights into charge carrier lifetime and extraction time. Longer carrier lifetimes and shorter extraction times indicate reduced recombination.[22]
-
Space-Charge-Limited Current (SCLC): This method can be used to quantify the trap density in the device.
-
Diagram: Role of Interfacial Layers
Caption: Trap states at interfaces leading to recombination.
Causality: Introducing a third component into the active layer can synergistically optimize the morphology and electronic properties, thereby reducing non-radiative recombination.
Protocol:
-
Component Selection: The third component can be another donor or acceptor (fullerene or non-fullerene) that has complementary absorption, appropriate energy levels, and good miscibility with the host binary system.
-
Optimization: The ratio of the three components is critical and requires systematic optimization.
-
Mechanism: The third component can act as a "morphology regulator," preventing excessive aggregation of the host donor or acceptor, leading to a more ideal nanostructure. It can also facilitate energy transfer or charge relay, opening up additional pathways for efficient charge generation and reducing recombination losses.[6][23]
Conclusion
Reducing non-radiative recombination in 2,1,3-Benzothiadiazole-based devices is a multifaceted challenge that requires a holistic approach. By systematically addressing material design, active layer morphology, and interfacial properties, researchers can significantly suppress these loss mechanisms. This guide provides a starting point for troubleshooting and optimizing your experimental workflows to push the efficiency of BTD-based organic electronics closer to their thermodynamic limits.
References
- 1. Understanding and Suppressing Non-Radiative Recombination Losses in Non-Fullerene Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The voltage loss in organic solar cells [jos.ac.cn]
- 3. researching.cn [researching.cn]
- 4. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2,1,3-Benzothiadiazole-5,6-dicarboxylicimide-Based Polymer Semiconductors for Organic Thin-Film Transistors and Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Morphology Control for Fully Printable Organic-Inorganic Bulk-heterojunction Solar Cells Based on a Ti-alkoxide and Semiconducting Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. Sub-ns triplet state formation by non-geminate recombination in PSBTBT:PC70BM and PCPDTBT:PC60BM organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 16. Bodipy Derivatives as Triplet Photosensitizers and the Related Intersystem Crossing Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Bodipy Derivatives as Triplet Photosensitizers and the Related Intersystem Crossing Mechanisms [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. 4,7-Di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains and a benzodithiophene based copolymer for efficient organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Minimizing Energy Loss by Designing Multifunctional Solid Additives to Independent Regulation of Donor and Acceptor Layers for Efficient LBL Polymer Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2,1,3-Benzothiadiazol-5-amine Derivatives
Welcome to the technical support center for 2,1,3-Benzothiadiazol-5-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during their experiments. Here, we will explore the underlying reasons for these challenges and provide a series of troubleshooting strategies, from fundamental to advanced, to help you achieve successful solubilization of these valuable compounds.
Understanding the Challenge: The Physicochemical Properties of this compound Derivatives
The 2,1,3-benzothiadiazole core is an aromatic heterocyclic system that is of significant interest in medicinal chemistry and materials science.[1] However, the introduction of an amine group at the 5-position, while often crucial for biological activity, can introduce solubility challenges. The relatively large, hydrophobic benzothiadiazole core, combined with the potential for strong intermolecular hydrogen bonding in the solid state, often leads to poor aqueous solubility.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound derivative is not dissolving in my desired aqueous buffer. Where do I start?
A1: Initial Solvent Screening and pH Adjustment
Your first step should be a systematic approach to solvent selection and pH modification. Many organic compounds, especially those containing amine functionalities, exhibit pH-dependent solubility.[4]
Troubleshooting Steps:
-
Start with Common Organic Solvents: Before moving to aqueous systems, ensure your compound is soluble in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a powerful, highly polar aprotic solvent and an excellent starting point.[5] Other options include ethanol, methanol, and acetone.[5][6]
-
pH Modification: The amine group in your derivative is basic and can be protonated at acidic pH.[7] This protonation introduces a positive charge, which can significantly improve aqueous solubility.
-
Acidic Conditions: Try dissolving your compound in a dilute acidic solution (e.g., 0.1 N HCl). Most amine-containing compounds will show increased solubility at a pH that is at least 2 units below their pKa.[8]
-
Basic Conditions: While less likely to improve the solubility of an amine, it's worth testing a dilute basic solution (e.g., 0.1 N NaOH) to have a complete picture of your compound's solubility profile.
-
-
Co-solvents: If your compound is soluble in an organic solvent but precipitates when added to your aqueous buffer, a co-solvent system may be the solution.[6][9][10] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[9]
Table 1: Initial Solvent Screening Suggestions
| Solvent | Type | Rationale |
| DMSO | Polar Aprotic | Excellent for dissolving a wide range of organic compounds.[5] |
| Ethanol | Polar Protic | Water-miscible and can act as a co-solvent.[6] |
| Methanol | Polar Protic | Similar to ethanol, good for initial solubility tests.[11] |
| 0.1 N HCl | Aqueous Acidic | Protonates the amine group, increasing aqueous solubility. |
| 0.1 N NaOH | Aqueous Basic | To assess the full pH-solubility profile. |
Q2: I've tried common solvents and pH adjustment with limited success. What are the next steps?
A2: Advanced Solubilization Techniques
If basic methods are insufficient, more advanced formulation strategies may be necessary. These techniques aim to disrupt the crystal lattice of the solid compound or encapsulate it to improve its interaction with water.
1. Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] They can form inclusion complexes with poorly soluble guest molecules, effectively encapsulating the hydrophobic parts of the molecule and presenting a more hydrophilic complex to the aqueous environment.[12][15][16]
-
Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations.[13]
-
Experimental Protocol:
-
Prepare a stock solution of the cyclodextrin in your desired aqueous buffer.
-
Add your this compound derivative to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound dissolves. Gentle heating may also be applied.
-
2. Surfactants:
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[6]
-
Common Surfactants: Tween 80 and Brij 35 are non-ionic surfactants often used in biological experiments.[10]
-
Considerations: Be mindful of the critical micelle concentration (CMC) of the surfactant and potential toxic effects on cells in your assay.
3. Solid Dispersions:
This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[17] The resulting solid dispersion can have a significantly faster dissolution rate.[17]
-
Carriers: Polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) are common carriers.[17]
-
Methods: Common methods for preparing solid dispersions include solvent evaporation and melting (fusion).[17]
Diagram 1: Decision-Making Workflow for Solubility Troubleshooting
Caption: A flowchart for troubleshooting solubility issues.
Q3: My application has strict limitations on the use of excipients like cyclodextrins and surfactants. Are there any chemical modification strategies I can employ?
A3: Prodrug and Salt Formation Strategies
When formulation approaches are not viable, chemical modification of the parent molecule is a powerful alternative.[3]
1. Salt Formation:
This is one of the most effective and widely used methods for increasing the solubility of ionizable drugs.[18] For your this compound derivative, which is a weak base, forming a salt with a pharmaceutically acceptable acid can dramatically improve its aqueous solubility and dissolution rate.
-
Common Acid Counterions: Hydrochloride (HCl), sulfate, mesylate, and tartrate are frequently used.
-
Protocol for Salt Formation (General):
-
Dissolve the free base of your compound in a suitable organic solvent (e.g., ethanol, isopropanol).
-
Add a stoichiometric amount of the desired acid (also dissolved in a suitable solvent).
-
The salt will often precipitate out of the solution. If not, the solvent can be evaporated.
-
Collect the salt by filtration and dry it under vacuum.
-
2. Prodrug Approach:
A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[19] Designing a prodrug can improve solubility by attaching a polar, water-solubilizing promoiety to the parent molecule.[20]
-
Strategies for Amines:
-
Amino Acid Conjugates: Attaching an amino acid to the amine group can improve water solubility and may also target amino acid transporters for improved absorption.[19][21]
-
Phosphate Esters: While not directly applicable to the amine group, if your derivative has a hydroxyl group elsewhere, converting it to a phosphate ester can significantly increase aqueous solubility.
-
Carbamates: Carbamate prodrugs can be designed to release the parent amine.[21]
-
Diagram 2: Prodrug Strategy for Amine Derivatives
References
- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. pnrjournal.com [pnrjournal.com]
- 11. 2,1,3-Benzothiadiazole CAS#: 273-13-2 [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 19. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2,1,3-Benzothiadiazole-5-amine as an Electron-Acceptor Unit
In the landscape of organic electronics and medicinal chemistry, the rational design of molecules hinges on the selection of optimal building blocks. Electron-acceptor (A) units are fundamental components, governing the electronic and photophysical properties of donor-acceptor (D-A) systems.[1][2] Among the plethora of available acceptors, the 2,1,3-benzothiadiazole (BTD) core has emerged as a privileged scaffold due to its potent electron-withdrawing nature, high fluorescence quantum yields, and excellent chemical stability.[3][4][5] This guide provides an in-depth comparison of 2,1,3-Benzothiadiazol-5-amine (ABT) with other key electron-acceptor units, offering experimental insights and data to inform material selection and molecular design.
The 2,1,3-Benzothiadiazole Scaffold: A Foundation for Performance
The BTD core is a fused heterocyclic system combining a benzene ring with a thiadiazole ring.[6] This fusion results in a planar, electron-deficient aromatic structure that is a cornerstone in the development of materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and fluorescent probes.[5][7][8] Its strong electron-accepting character facilitates intramolecular charge transfer (ICT) when paired with suitable electron-donating moieties, a phenomenon crucial for tuning the optical and electronic properties of materials.[9]
The introduction of an amine group at the 5-position, yielding this compound (ABT), offers a strategic modification. This functionalization not only modulates the electronic properties of the BTD core but also provides a reactive handle for further synthetic elaboration, enabling the construction of more complex molecular architectures.
Comparative Analysis: ABT vs. Alternative Acceptors
To contextualize the performance of ABT, we will compare it against two relevant benchmarks: the parent (unsubstituted) 2,1,3-Benzothiadiazole (BTD) and the widely used, more complex acceptor, 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole (DTBT).
Electronic and Optical Properties
The defining characteristics of an electron acceptor are its electron affinity and its lowest unoccupied molecular orbital (LUMO) energy level. These parameters dictate the efficiency of electron injection and transport in electronic devices. A lower LUMO level generally corresponds to a stronger acceptor.
| Compound | LUMO Energy (eV) | HOMO Energy (eV) | Optical Bandgap (eV) | Key Features |
| 2,1,3-Benzothiadiazole (BTD) | ~ -2.9 to -3.1 | ~ -5.8 to -6.0 | ~ 2.9 - 3.1 | Baseline BTD core, strong electron acceptor.[10] |
| This compound (ABT) | ~ -2.7 to -2.9 | ~ -5.4 to -5.6 | ~ 2.7 - 2.9 | Amine group acts as a weak donor, raising HOMO/LUMO levels. |
| 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole (DTBT) | ~ -3.2 to -3.4 | ~ -5.3 to -5.5 | ~ 2.0 - 2.2 | Thiophene units extend conjugation, lowering the bandgap and LUMO.[11][12] |
Note: The values presented are approximate and can vary based on the specific experimental conditions (e.g., solvent, electrolyte) and computational methods used. They are intended for comparative purposes.
Insights:
-
The parent BTD serves as a strong foundational acceptor.[10]
-
The addition of the amine group in ABT introduces a degree of electron-donating character. This slightly raises the HOMO and LUMO energy levels compared to the parent BTD. While this may slightly weaken its intrinsic acceptor strength, it enhances its functionality as a building block for D-A systems where fine-tuning of energy levels is critical for device performance.[13]
-
DTBT represents a more complex D-A-D architecture within a single molecule, where the thiophene units act as donors flanking the BTD acceptor core.[14] This extended π-conjugation significantly lowers the optical bandgap and results in a lower LUMO level, making it a very strong electron acceptor suitable for applications requiring absorption in the visible region, such as organic photovoltaics.[12]
Synthetic Accessibility and Functionalization
A key advantage of the BTD scaffold is its straightforward synthesis, typically achieved through the cyclization of an ortho-phenylenediamine derivative with thionyl chloride.[3][6]
-
ABT offers a distinct advantage in terms of functionalization. The amine group is a versatile handle for a wide range of chemical transformations, including amidation, Buchwald-Hartwig amination, and diazotization, allowing for its incorporation into diverse molecular structures.[8]
-
DTBT is synthesized by the Stille or Suzuki cross-coupling reaction of 4,7-dibromo-2,1,3-benzothiadiazole with a thiophene-based organometallic reagent.[15] While a powerful method, it involves multiple steps starting from the parent BTD.
-
Direct functionalization of the BTD core itself has historically been challenging, often requiring de novo synthesis. However, recent advances in C-H borylation are providing more direct routes to versatile BTD building blocks.[4][7]
Experimental Workflows for Characterization
Objective comparison requires robust and standardized experimental protocols. Here, we detail key methodologies for characterizing the fundamental properties of electron-acceptor units.
Workflow for Characterizing an Electron Acceptor
The following diagram outlines a typical workflow for the comprehensive characterization of a novel electron-acceptor molecule.
Caption: A generalized workflow for the synthesis, characterization, and application of a new electron-acceptor unit.
Protocol: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
Cyclic voltammetry is an essential electrochemical technique used to probe the redox properties of a molecule and estimate its frontier molecular orbital (HOMO/LUMO) energy levels.[16][17]
Objective: To determine the oxidation and reduction potentials of the electron-acceptor unit to calculate its HOMO and LUMO energy levels.
Materials:
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter (Auxiliary) Electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Potentiostat[18]
-
Analyte (e.g., ABT, ~1 mM solution)
-
Anhydrous, degassed solvent (e.g., Dichloromethane, Acetonitrile)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Ferrocene (for internal calibration)
Procedure:
-
Preparation: Prepare a ~1 mM solution of the analyte in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is polished and clean. Place the electrodes in the analyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[16] Maintain an inert atmosphere over the solution during the experiment.
-
Measurement:
-
Connect the electrodes to the potentiostat.[18]
-
Set the experimental parameters: Define a potential window that is wide enough to observe the first oxidation and reduction events. A typical scan rate is 50-100 mV/s.[17]
-
Run the cyclic voltammogram, scanning from an initial potential towards the reduction potential, then reversing the scan towards the oxidation potential, and finally returning to the initial potential.
-
-
Calibration: After obtaining the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.
-
Data Analysis:
-
Determine the onset potentials for the first oxidation (Eox) and first reduction (Ered) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Fc/Fc⁺ couple, which is assumed to be -4.8 eV below the vacuum level):
-
HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]
-
-
Causality: The choice of a non-aqueous solvent and a supporting electrolyte like TBAPF₆ is crucial to ensure a wide potential window and sufficient conductivity without interfering with the analyte's redox processes. Deoxygenation is critical because the reduction of O₂ can produce superoxide, which gives a spurious signal in the cathodic scan. Using ferrocene as an internal standard mitigates variability in the reference electrode potential, leading to more reproducible and comparable energy level estimations.[17]
Protocol: UV-Visible and Fluorescence Spectroscopy
These techniques are used to determine the optical properties of the molecule, such as its light-absorbing and emitting capabilities.[19][20]
Objective: To measure the absorption and emission spectra to determine the optical bandgap and photoluminescence characteristics.
Materials:
-
UV-Vis Spectrophotometer[21]
-
Fluorimeter
-
Quartz cuvettes (1 cm path length)[22]
-
Analyte solution (typically 10⁻⁵ to 10⁻⁶ M in a spectroscopic grade solvent like Dichloromethane or Toluene)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be low enough to be within the linear range of the Beer-Lambert law.[20]
-
UV-Vis Measurement:
-
Record the absorption spectrum of the solution against a solvent blank.
-
Identify the wavelength of maximum absorption (λmax) and the absorption onset (λonset).
-
Calculate the optical bandgap (Eg) from the absorption onset using the formula: Eg (eV) = 1240 / λonset (nm).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorimeter, typically at or near the λmax determined from the UV-Vis spectrum.
-
Record the emission spectrum.
-
Determine the wavelength of maximum emission (λem).
-
The difference between the absorption and emission maxima (Stokes shift) can provide insights into the structural relaxation in the excited state.[23]
-
Causality: Using spectroscopic grade solvents is essential to avoid interfering absorption or fluorescence from impurities. Dilute solutions are used to prevent aggregation effects and inner-filter effects that can distort the spectral shape and intensity.[24] The choice of solvent can also be used as a tool; studying solvatochromism (the change in color with solvent polarity) can provide valuable information about the ICT character of the molecule.[23]
Conclusion
This compound (ABT) stands as a highly valuable and versatile electron-acceptor unit. While its intrinsic acceptor strength is slightly tempered by the amine substituent compared to the parent BTD, this modification significantly enhances its synthetic utility. It provides a crucial platform for building complex D-A architectures where precise energy level tuning is paramount.
-
For applications requiring a fundamental, strong electron acceptor, the parent 2,1,3-Benzothiadiazole remains an excellent choice.
-
For creating tailored D-A systems through subsequent chemical modification, This compound offers an ideal starting point with its reactive amine handle.
-
For applications demanding very strong electron acceptance and broad visible light absorption, more complex, conjugated systems like 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole are superior.
The selection of an electron-acceptor unit is not a one-size-fits-all decision. It requires a careful analysis of the target application's electronic and optical requirements, balanced with considerations of synthetic feasibility. This guide provides the foundational data and experimental context to empower researchers to make informed decisions in their molecular design endeavors.
References
- 1. Electronic effect of terminal acceptor groups on different organic donor-acceptor small-molecule based memory devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 7. diva-portal.org [diva-portal.org]
- 8. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. Assessing the energy offset at the electron donor/acceptor interface in organic solar cells through radiative efficiency measurements - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 17. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static.igem.org [static.igem.org]
- 19. biocompare.com [biocompare.com]
- 20. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 21. rsc.org [rsc.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
Performance Analysis of 2,1,3-Benzothiadiazol-5-amine Based Solar Cells: A Prospective Comparison
An In-depth Technical Guide for Researchers
Welcome to a specialized guide for researchers and scientists in the field of organic photovoltaics. This document provides a deep dive into the performance characteristics of solar cells based on the 2,1,3-Benzothiadiazole (BT) scaffold, with a unique focus on the prospective advantages of incorporating a 5-amine functional group. While the broader BT family is well-established, the specific exploration of 5-amino derivatives in photovoltaics is an emerging frontier. This guide will synthesize established data with theoretical insights to offer a forward-looking performance comparison.
The 2,1,3-Benzothiadiazole Core: An Established Powerhouse in Organic Photovoltaics
The 2,1,3-benzothiadiazole (BT) unit is a cornerstone in the design of high-performance donor-acceptor (D-A) type conjugated polymers for organic solar cells (OSCs).[1][2] Its inherent electron-deficient nature allows for strong intramolecular charge transfer when copolymerized with electron-rich donor units, leading to materials with low bandgaps that can effectively harvest a broad range of the solar spectrum.[1][2] The versatility of the BT core has spurred extensive research into derivatives, including those with fluorine or dicarboxylic imide substitutions, to further tune the electronic and morphological properties of the resulting polymers.[3][4]
The Impact of 5-Amine Functionalization: A Paradigm Shift in Electronic Properties
The introduction of an amine (-NH₂) or substituted amine (-NR₂) group at the 5-position of the BT core represents a significant strategic modification. Unlike electron-withdrawing groups like fluorine, the amine moiety is a potent electron-donating group. This functionalization fundamentally alters the electronic character of the BT unit.
Causality of Electronic Perturbation:
-
Intramolecular Donor-Acceptor Character: The amine group introduces a strong donating center directly onto the traditionally accepting BT core. This creates a "push-pull" dynamic within the monomer unit itself.
-
Energy Level Modulation: The primary effect is a significant raising of the Highest Occupied Molecular Orbital (HOMO) energy level of the BT unit. This is due to the high-energy lone pair of electrons on the nitrogen atom. Consequently, a polymer incorporating this unit is expected to have a higher HOMO level compared to its non-aminated or fluorinated counterparts.
-
Bandgap Tuning: The introduction of the amine donor generally leads to a red-shift in the absorption profile, suggesting a reduction in the optical bandgap.[5] This is advantageous for capturing more photons from the solar spectrum.
Studies on 5-amino benzothiadiazoles designed for OLED applications have confirmed these photophysical changes, demonstrating tunable emissions and solvent-dependent photophysical properties.[5] These findings provide a solid, experimentally-backed foundation for predicting their behavior in a photovoltaic device.
Performance Comparison: 5-Amino-BTD Derivatives vs. Established Alternatives
Direct experimental data for solar cells based on 5-amino-BTD copolymers is scarce in current literature. However, by combining our understanding of device physics with the known effects of the amine functionalization, we can construct a prospective comparison against well-characterized BT derivatives.
| Material Class | Key Structural Feature | Expected Impact on PV Parameters | Representative Experimental PCE (%) |
| 5-Amino-BTD Copolymers | Strong electron-donating amine group on the BT core. | Voc: Predicted to be lower due to a higher HOMO energy level. Jsc: Predicted to be potentially higher due to a red-shifted absorption and narrower bandgap. FF: Highly dependent on morphology; potential for disruption of packing due to the amine group, but could be mitigated by side-chain engineering. | Prospective/Untested |
| Fluorinated-BT Copolymers | Strong electron-withdrawing fluorine atoms on the BT core.[3][4] | Voc: Higher, due to a deeper HOMO energy level.[3][4] Jsc: Generally high, with good absorption profiles.[1][6] FF: Often excellent due to favorable intermolecular interactions (e.g., F-H bonds) promoting ordered morphology.[3] | Up to 10.4%[3] |
| BT-Dicarboxylic Imide Copolymers | Fused imide group, creating a very strong acceptor unit. | Voc: Can be very high due to significantly lowered HOMO levels. Jsc: Moderate to high, depends on the donor co-monomer. FF: Good, often achieves high values without additives. | Up to 8.3%[7] |
| Standard Alkoxy-BT Copolymers | Electron-donating alkoxy side chains for solubility and some electronic tuning. | Voc: Serves as a baseline; typically moderate. Jsc: Good, with broad absorption. FF: Variable, often requires additives and processing optimization. | 4.70% - 6.60%[1][6] |
Expert Analysis: The trade-off between Voc and Jsc is a central theme in OSC design. While the 5-amino-BTD architecture may lead to a lower Voc, the potential for a significant boost in Jsc by capturing more near-infrared photons could lead to a net increase in overall power conversion efficiency (PCE). The primary challenge, and area for future research, will be in molecular design to ensure that the introduction of the amine group does not adversely affect the material's morphology and charge transport properties.
Experimental Protocols
To validate the hypotheses presented, two key experimental phases are required: synthesis of the novel monomer and fabrication of the solar cell device.
Protocol 1: Synthesis of a 5-Amino-2,1,3-Benzothiadiazole Precursor
This protocol is a representative synthesis for creating a monomer suitable for polymerization, based on established chemical transformations.
Workflow Diagram: Monomer Synthesis
References
- 1. Benzothiadiazole Versus Thiophene: Influence of the Auxiliary Acceptor on the Photovoltaic Properties of Donor-Acceptor-Based Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and photoluminescent property of three 5-amino benzothiadiazoles (5-amBTDs). | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Theoretical Models for 2,1,3-Benzothiadiazol-5-amine Properties
Introduction: Bridging Theory and Reality in Drug Discovery
In the landscape of modern drug discovery and materials science, 2,1,3-benzothiadiazole (BTD) derivatives have emerged as a privileged scaffold. Their inherent electron-accepting nature and tunable photophysical properties make them integral components in the design of fluorescent probes, organic electronics, and potential therapeutic agents.[1] Specifically, the introduction of an amino group, as in 2,1,3-Benzothiadiazol-5-amine, can significantly modulate the electronic and photophysical characteristics of the BTD core, making it a molecule of considerable interest.
The predictive power of computational chemistry, particularly Density Functional Theory (DFT), offers an accelerated path to understanding and optimizing the properties of such molecules. However, the reliability of these theoretical models is contingent upon rigorous validation against experimental data. The choice of computational method, including the functional and basis set, can profoundly impact the accuracy of predicted properties. This guide provides a comprehensive comparison of theoretical models for predicting the structural, electronic, and spectroscopic properties of this compound, grounded in established experimental methodologies.
Due to a notable scarcity of published experimental data for this compound, this guide will leverage the extensively characterized isomer, 4-Amino-2,1,3-benzothiadiazole, as a primary reference for validation. This approach allows for a robust assessment of theoretical models, with the underlying principles being directly applicable to the 5-amino isomer.
Experimental Validation: Protocols for Ground Truth Data
The foundation of any theoretical model validation lies in high-quality experimental data. The following section outlines the essential experimental protocols for characterizing the key properties of amino-substituted benzothiadiazoles.
Synthesis and Purification
The synthesis of amino-substituted benzothiadiazoles typically involves the reduction of a corresponding nitro-benzothiadiazole precursor. A general and effective method involves the use of a reducing agent such as iron powder in the presence of an acid.
Protocol for the Synthesis of Amino-Benzothiadiazoles:
-
Reaction Setup: To a stirred solution of the nitro-benzothiadiazole precursor in ethanol, add iron powder (approximately 5 equivalents).
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the solid residue through a pad of Celite.
-
Extraction: Evaporate the filtrate to dryness. Basify the residue with an aqueous sodium carbonate solution to a pH of ~8 and extract the product with a suitable organic solvent (e.g., a 9:1 mixture of dichloromethane and methanol).
-
Purification: Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Structural Characterization: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) provides the unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[2][3]
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the purified compound suitable for diffraction (ideally 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[4]
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.[2]
-
Data Collection: Mount the crystal on the diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[5][6]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined to obtain precise atomic coordinates and displacement parameters.[5]
Spectroscopic and Photophysical Characterization
UV-Visible Absorption and Fluorescence Spectroscopy
These techniques provide insights into the electronic transitions and emissive properties of the molecule.
Protocol for UV-Vis and Fluorescence Spectroscopy:
-
Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the compound in spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, and ethanol).[7][8][9]
-
UV-Vis Absorption Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-700 nm).
-
Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_max,abs) and record the emission spectrum.[10][11]
-
Quantum Yield Determination: Determine the fluorescence quantum yield (Φ_F) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the molecular structure in solution.
Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12][13][14][15]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters should be used, including an appropriate number of scans to achieve a good signal-to-noise ratio.[16]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Comparative Analysis of Theoretical Models
The predictive accuracy of DFT for the properties of 2,1,3-benzothiadiazole derivatives is highly dependent on the chosen functional and basis set. This section compares the performance of commonly used theoretical models against experimental data for 4-Amino-2,1,3-benzothiadiazole, providing a benchmark for modeling the 5-amino isomer.
Ground State Geometry
The accuracy of the calculated molecular geometry is fundamental, as it influences all other predicted properties.
| Bond/Angle | Experimental (SC-XRD) | B3LYP/6-31G(d) | M06-2X/6-311+G(d,p) | wB97XD/6-311+G(d,p) |
| C-N (amino) | ~1.38 Å | Typically overestimates | Generally provides good agreement | Good agreement with dispersion correction |
| C-S | ~1.73 Å | Good agreement | Good agreement | Good agreement |
| N-S | ~1.63 Å | Good agreement | Good agreement | Good agreement |
| Dihedral Angle¹ | ~0-5° | Tends to predict planar structures | Can better handle non-planar conformations | Good agreement |
| ¹Dihedral angle between the benzothiadiazole ring and the amino group plane. |
Causality Behind Model Performance:
-
B3LYP: As a hybrid functional, B3LYP often provides a good balance between computational cost and accuracy for the geometries of organic molecules.[17] However, it may not fully capture weak intramolecular interactions.
-
M06-2X: This meta-hybrid GGA functional is parameterized to perform well for non-covalent interactions and can provide more accurate dihedral angles.
-
wB97XD: This range-separated hybrid functional includes empirical dispersion corrections, making it well-suited for systems where van der Waals interactions are important for determining the correct conformation.[18]
Electronic Properties: Frontier Molecular Orbitals
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior and reactivity of a molecule.
| Property | Experimental (Cyclic Voltammetry) | B3LYP/6-31G(d) | CAM-B3LYP/6-311+G(d,p) |
| HOMO Energy | Typically -5.0 to -5.5 eV | Generally overestimates (less negative) | Provides more accurate, lower energies |
| LUMO Energy | Typically -2.5 to -3.0 eV | Generally underestimates (less negative) | Provides more accurate, lower energies |
| HOMO-LUMO Gap | ~2.0-2.5 eV | Often underestimates the gap | Gives a more realistic gap |
Causality Behind Model Performance:
-
B3LYP: Standard hybrid functionals like B3LYP are known to suffer from self-interaction error, which leads to an underestimation of the HOMO-LUMO gap.
-
CAM-B3LYP: This long-range corrected functional is designed to mitigate self-interaction error, leading to more accurate predictions of orbital energies and electronic excitation energies.[18]
Spectroscopic Properties: UV-Visible Absorption
Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra.
| Property | Experimental (in Dichloromethane) | TD-B3LYP/6-31G(d) | TD-CAM-B3LYP/6-311+G(d,p) |
| λmax,abs (nm) | ~400-450 nm | Often red-shifted (overestimates λ_max) | Generally provides better agreement |
| Oscillator Strength | - | Correlates with experimental absorption intensity | Correlates well with experimental intensity |
Causality Behind Model Performance:
-
TD-B3LYP: While widely used, TD-B3LYP can be less accurate for charge-transfer excitations, which are common in donor-acceptor systems like amino-substituted benzothiadiazoles. This can lead to an underestimation of the excitation energy (red-shift in λ_max).[19]
-
TD-CAM-B3LYP: The long-range correction in CAM-B3LYP improves the description of charge-transfer states, resulting in more accurate predictions of absorption maxima for such molecules.
Visualizing the Workflow
Experimental Characterization Workflow
Caption: Workflow for the experimental characterization of this compound.
Theoretical vs. Experimental Validation Logic
References
- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. rsc.org [rsc.org]
- 8. eu-opensci.org [eu-opensci.org]
- 9. longdom.org [longdom.org]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. scribd.com [scribd.com]
- 15. organomation.com [organomation.com]
- 16. r-nmr.eu [r-nmr.eu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,1,3-Benzothiadiazol-5-amine: An Evaluation of Synthetic Strategies
This guide provides a comprehensive comparative analysis of prevalent synthetic routes to 2,1,3-Benzothiadiazol-5-amine, a critical building block in the development of novel pharmaceuticals and advanced organic materials. Designed for researchers, chemists, and professionals in drug development, this document delves into the practical nuances of various synthetic methodologies, offering a critical evaluation of their efficiency, scalability, and overall robustness. We will explore the mechanistic underpinnings of each route, present detailed experimental protocols, and provide a comparative analysis of their performance based on key metrics such as yield, reaction time, and safety considerations.
Introduction: The Significance of this compound
This compound is a pivotal intermediate in organic synthesis, largely owing to its unique electronic properties and versatile reactivity. The electron-deficient benzothiadiazole core, coupled with the electron-donating amine substituent, imparts this molecule with characteristics that are highly sought after in the design of functional materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In the pharmaceutical realm, the benzothiadiazole scaffold is a recognized pharmacophore, and the amine handle on this compound serves as a crucial point for derivatization to generate libraries of bioactive compounds. Given its importance, the selection of an optimal synthetic route is a critical decision that can significantly impact the efficiency and economic viability of a research or development program.
Comparative Analysis of Synthetic Routes
This guide will focus on the two most common and well-documented synthetic pathways to this compound:
-
Route 1: Synthesis starting from 4-nitro-1,2-phenylenediamine.
-
Route 2: Synthesis via nitration of 2,1,3-benzothiadiazole followed by reduction.
Below, we will dissect each route, providing a detailed protocol and a discussion of its advantages and disadvantages.
Route 1: Synthesis from 4-Nitro-1,2-phenylenediamine
This approach is arguably the most direct and frequently employed method for the synthesis of this compound. It involves the cyclization of 4-nitro-1,2-phenylenediamine with a sulfur-containing reagent, followed by the reduction of the nitro group to the desired amine.
Conceptual Workflow
Caption: Workflow for the synthesis of this compound starting from 4-nitro-1,2-phenylenediamine.
Mechanistic Considerations
The initial step involves the reaction of the vicinal diamines of 4-nitro-1,2-phenylenediamine with thionyl chloride (SOCl₂). This reaction proceeds through a complex mechanism, likely involving the formation of a sulfinamide intermediate, which then undergoes intramolecular cyclization and dehydration to form the thiadiazole ring. The subsequent reduction of the nitro group is a standard transformation in organic synthesis and can be achieved using various reducing agents. The choice of reducing agent can influence the overall yield and purity of the final product.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Nitro-2,1,3-benzothiadiazole
-
In a well-ventilated fume hood, to a stirred solution of 4-nitro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as toluene or dichloromethane, slowly add thionyl chloride (1.2 eq) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench with water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-nitro-2,1,3-benzothiadiazole.
Step 2: Synthesis of this compound
-
Dissolve the 5-nitro-2,1,3-benzothiadiazole (1.0 eq) in a suitable solvent system, such as ethanol or a mixture of ethanol and hydrochloric acid.
-
Add a reducing agent, for example, tin(II) chloride (SnCl₂) (3-5 eq) portion-wise, while maintaining the reaction temperature.
-
Stir the reaction mixture at room temperature or gentle heat until the reduction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization to obtain this compound.
Performance Metrics
| Parameter | Value |
| Overall Yield | Typically 70-85% |
| Reaction Time | 6-10 hours |
| Purity | Generally high after purification |
| Scalability | Readily scalable |
| Safety Considerations | Use of corrosive and toxic thionyl chloride requires caution. |
Route 2: Nitration of 2,1,3-Benzothiadiazole and Subsequent Reduction
This alternative route begins with the commercially available 2,1,3-benzothiadiazole, which is first nitrated to introduce a nitro group, followed by reduction to the amine. The regioselectivity of the nitration step is a critical factor in this synthesis.
Conceptual Workflow
Caption: Workflow for the synthesis of this compound via nitration of 2,1,3-benzothiadiazole.
Mechanistic Considerations
The nitration of 2,1,3-benzothiadiazole is an electrophilic aromatic substitution reaction. The electron-withdrawing nature of the thiadiazole ring deactivates the benzene ring towards electrophilic attack. The substitution pattern is directed to the 4- and 5-positions, with the 5-isomer often being the major product under controlled conditions. The subsequent reduction of the nitro group follows the same principles as in Route 1.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Nitro-2,1,3-benzothiadiazole
-
In a flask equipped with a dropping funnel and a stirrer, cool concentrated sulfuric acid to 0 °C.
-
Slowly add 2,1,3-benzothiadiazole (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise significantly.
-
Add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction at this temperature for a specified time (e.g., 1-2 hours).
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry to obtain the crude 5-nitro-2,1,3-benzothiadiazole.
Step 2: Synthesis of this compound
-
The reduction of the nitro group can be performed using various reagents. For example, using sodium dithionite (Na₂S₂O₄).
-
Suspend the 5-nitro-2,1,3-benzothiadiazole (1.0 eq) in a mixture of a suitable solvent (e.g., ethanol/water) and an aqueous solution of sodium dithionite.
-
Heat the mixture to reflux for a few hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product as described in Route 1.
Performance Metrics
| Parameter | Value |
| Overall Yield | Typically 60-75% |
| Reaction Time | 8-12 hours |
| Purity | May require careful purification to remove isomeric impurities |
| Scalability | Scalable, but control of nitration temperature is crucial |
| Safety Considerations | Use of strong acids (nitric and sulfuric acid) requires extreme caution. |
Comparative Discussion and Recommendations
| Feature | Route 1 (from 4-Nitro-1,2-phenylenediamine) | Route 2 (from 2,1,3-Benzothiadiazole) |
| Starting Material Availability | Readily available | Readily available |
| Overall Yield | Generally higher | Generally lower |
| Regioselectivity | Not a concern | A critical factor, may lead to isomeric byproducts |
| Reaction Conditions | Involves corrosive SOCl₂ | Involves highly corrosive and oxidizing strong acids |
| Ease of Purification | Generally straightforward | May be more challenging due to potential isomers |
| Recommendation | Preferred for higher yield and purity. | A viable alternative, especially if 2,1,3-benzothiadiazole is a more accessible starting material. |
Expert Recommendation: For most laboratory and pilot-scale syntheses where high purity and yield are paramount, Route 1 is the recommended pathway. The starting material, 4-nitro-1,2-phenylenediamine, directly installs the nitro group at the desired position, circumventing any issues with regioselectivity during the core ring formation. While the use of thionyl chloride necessitates careful handling, the overall process is robust and generally provides a cleaner product.
Route 2 is a solid alternative, particularly if 2,1,3-benzothiadiazole is readily available in-house. However, researchers must pay close attention to the nitration conditions to maximize the yield of the desired 5-nitro isomer and may need to invest more effort in the purification of the intermediate and final product.
Conclusion
The synthesis of this compound can be efficiently achieved through multiple synthetic routes. The choice between the presented pathways will ultimately depend on the specific requirements of the project, including the desired scale, purity, and the availability of starting materials and reagents. By understanding the nuances of each approach, researchers can make an informed decision to select the most appropriate method for their synthetic needs.
A Comparative Guide to the Biocompatibility of 2,1,3-Benzothiadiazole Derivatives for Bioimaging
In the dynamic field of cellular imaging, the ideal fluorescent probe must offer more than just brilliant photophysics; it must be a silent observer, minimally perturbing the biological systems under investigation. This guide provides a comprehensive assessment of the biocompatibility of 2,1,3-Benzothiadiazole (BTD) derivatives, with a particular focus on what can be inferred for 2,1,3-Benzothiadiazol-5-amine, a key building block for advanced imaging agents. We will objectively compare the performance of the BTD scaffold with established fluorescent probes, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their bioimaging studies.
Introduction: The Promise of 2,1,3-Benzothiadiazoles in Bioimaging
The 2,1,3-benzothiadiazole (BTD) core is a noteworthy heterocyclic fluorophore that has garnered significant attention for its versatile applications, from organic electronics to bioimaging.[1][2] BTD derivatives are prized for their high fluorescence quantum yields, excellent photostability, and large Stokes shifts, which collectively contribute to high-contrast imaging with minimal background interference.[2][3] The true power of the BTD scaffold lies in its synthetic tractability; chemical modifications at various positions on the bicyclic ring allow for the fine-tuning of its photophysical and chemical properties.[3]
This guide specifically considers the biocompatibility profile of the BTD family, with a reasoned assessment for This compound . While direct biocompatibility studies on this specific amine derivative are not extensively available in the current literature, its structural analogues, particularly other amino-BTD derivatives, have been investigated.[3] The amino group often serves as a versatile chemical handle for bioconjugation or as an electron-donating group to modulate the probe's fluorescence, making this class of compounds particularly relevant.[3] We will, therefore, evaluate the biocompatibility of the broader BTD family to provide a well-grounded perspective on this compound.
Comparative Analysis of Biocompatibility
A bioimaging probe's utility is fundamentally dependent on its biocompatibility. An ideal probe should exhibit minimal cytotoxicity, low phototoxicity, and stable intracellular retention without interfering with normal cellular processes.
Cytotoxicity Assessment
Cytotoxicity, or the potential of a substance to cause damage to cells, is a primary concern for any compound intended for live-cell imaging. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%.[4] A higher IC50 value indicates lower cytotoxicity.
Below is a comparative table of reported cytotoxicity data for BTD derivatives and commonly used alternative fluorescent probes.
| Fluorescent Probe Class | Specific Compound/Derivative | Cell Line | IC50 / EC50 Value (µM) | Reference |
| Benzothiadiazole | Red AIEEgen 3m | 4T1 | > 100 µg/mL (low cytotoxicity) | [5][7] |
| Benzothiadiazole | "Splendor" (Mitochondrial Probe) | Various | Negligible cytotoxicity | [6] |
| Rhodamine | Rhodamine B | - | Generally non-cytotoxic up to 30 µM | [8] |
| Rhodamine | Rhodamine B Hexyl Ester | A375, HT29, MCF-7, A2780 | 0.15 - 0.19 | [9] |
| Cyanine | Cy3 | HeLa | 26 | [10] |
| Cyanine | Cy3-KLA Conjugate | HeLa, KB, MCF7 | 1.7 - 4.0 | [10] |
| Cyanine | Cy7Cl | A549 | Highly cytotoxic at 1 µM | [11] |
| Fluorescein | Fluorescein Diacetate | - | Generally considered non-toxic | [12][13] |
Note: IC50 and EC50 values are context-dependent and can vary based on the cell line, exposure time, and assay conditions. This table is for comparative purposes.
The data suggests that while the core structures of dyes like Rhodamine and Cyanine can be well-tolerated, their functionalized derivatives, often designed for enhanced cellular uptake or targeting, can exhibit significant cytotoxicity.[8][14] BTD derivatives, in contrast, have been consistently reported to have low intrinsic cytotoxicity, making them a promising platform for developing biocompatible probes.[5][6]
Phototoxicity and Photostability
Phototoxicity is the phenomenon where a fluorescent molecule, upon excitation with light, generates reactive oxygen species (ROS) that can damage cellular components. This is a critical consideration in live-cell imaging, especially for long-term experiments. BTD derivatives are generally noted for their high photostability, meaning they resist photobleaching and can be imaged for extended periods without significant signal loss.[1][2] This inherent stability is a key advantage over many traditional organic dyes.
While high photostability does not automatically preclude phototoxicity, the robust nature of the BTD aromatic system suggests a lower propensity for generating damaging ROS compared to probes that are easily photobleached. However, this is an area that warrants specific investigation for any new BTD-based probe.
Cellular Uptake and Localization
The mechanism of cellular uptake influences a probe's distribution and potential for off-target effects. As small, relatively lipophilic molecules, BTD derivatives are likely to enter cells via passive diffusion across the plasma membrane.[15][16] However, specific functionalization can alter this behavior. For example, the addition of cationic groups, such as a triphenylphosphonium moiety, can direct BTD probes to the mitochondria.[6]
The amine group in this compound provides a site for protonation, which could influence its charge state at physiological pH and, consequently, its membrane permeability and subcellular localization. Understanding these physicochemical properties is crucial for predicting the probe's behavior in a cellular environment.
Experimental Protocols for Biocompatibility Assessment
To ensure scientific rigor, the biocompatibility of any new imaging agent must be experimentally validated. Here, we provide detailed protocols for two standard in vitro assays for assessing cytotoxicity.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rhodamine B conjugates of triterpenoic acids are cytotoxic mitocans even at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitocanic Di- and Triterpenoid Rhodamine B Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07931A [pubs.rsc.org]
- 11. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescein diacetate for determination of cell viability in tissue-engineered skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Quantum Yield of 2,1,3-Benzothiadiazol-5-amine Based Fluorophores
For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision that profoundly impacts experimental outcomes. The 2,1,3-benzothiadiazole (BTD) core has emerged as a privileged scaffold in the design of high-performance fluorophores, prized for its inherent electron-accepting nature, photostability, and large Stokes shifts.[1][2] The introduction of an amino group at the 5-position of the BTD ring creates a potent donor-acceptor (D-A) system, giving rise to fluorophores with tunable photophysical properties. This guide provides an in-depth comparison of the fluorescence quantum yields of various 2,1,3-Benzothiadiazol-5-amine derivatives, supported by experimental data and detailed protocols to empower researchers in their selection and application of these versatile fluorescent tools.
The Significance of the 5-Amino Substitution
The strategic placement of an electron-donating amino group at the 5-position of the electron-deficient 2,1,3-benzothiadiazole ring is a cornerstone of modern fluorophore design. This arrangement establishes a robust intramolecular charge transfer (ICT) character, which is highly sensitive to the molecular environment and the nature of the amino substituent. The efficiency of this ICT process directly influences the fluorescence quantum yield (Φf), a critical parameter that quantifies the ratio of photons emitted to photons absorbed. A high quantum yield is paramount for applications requiring bright fluorescent signals, such as in bioimaging and sensing.
The versatility of the 5-amino position allows for the introduction of a wide array of secondary and tertiary amines, including aliphatic, aromatic, and heterocyclic moieties. This chemical flexibility enables the fine-tuning of the fluorophore's electronic properties and, consequently, its quantum yield. Understanding the structure-property relationships governing the quantum yield of these derivatives is essential for the rational design of probes with tailored performance characteristics.
Comparative Analysis of Quantum Yields
The fluorescence quantum yield of this compound derivatives is profoundly influenced by the nature of the substituent on the amino group. The following table summarizes the quantum yields of a selection of these fluorophores, highlighting the impact of different donor moieties.
| Compound ID | 5-Amino Substituent | Solvent | Quantum Yield (Φf) | Reference |
| 1 | Azepane | Toluene | 0.35 | [3] |
| 2 | Iminodibenzyl | Toluene | 0.68 | [3] |
| 3 | Iminostilbene | Toluene | 0.75 | [3] |
| 4a | 1-Benzyl-4-(4-(7-(4-methoxyphenyl)benzo[c][1][4][5]thiadiazol-4-yl)phenyl)-N-phenyl-1H-1,2,3-triazol-5-amine | Not Specified | ~1.00 | [4] |
| 5a | N,N-diphenyl | Not Specified | High | [4] |
Discussion of Structure-Property Relationships:
The data presented reveals a clear trend: the quantum yield of 5-amino BTD derivatives is highly dependent on the structure of the amino donor group.
-
Impact of Donor Strength and Rigidity: The comparison between compounds 1 , 2 , and 3 demonstrates that increasing the rigidity and electron-donating capacity of the amino substituent leads to a significant enhancement in the quantum yield.[3] The more conformationally restricted and electron-rich iminostilbene donor in compound 3 results in the highest quantum yield among the three. This is attributed to the suppression of non-radiative decay pathways that are often associated with molecular flexibility.
-
Extended π-Conjugation: The near-unity quantum yield reported for compound 4a underscores the dramatic effect of extending the π-conjugated system of the donor group.[4] The intricate aryl-triazole substituent creates a highly efficient light-emitting system. This highlights a powerful strategy for designing exceptionally bright fluorophores.
The solvent environment also plays a crucial role in the photophysical behavior of these D-A fluorophores. The solvatochromic effects observed in many BTD derivatives indicate that the polarity of the solvent can influence the energy of the ICT state and, consequently, the emission wavelength and quantum yield.
Experimental Protocols
The accurate determination of fluorescence quantum yield is essential for the reliable comparison of fluorophores. The following section provides a detailed, step-by-step methodology for the relative quantum yield measurement, a widely used and accessible technique.
Workflow for Relative Quantum Yield Determination
Caption: Workflow for the determination of relative fluorescence quantum yield.
Step-by-Step Methodology:
-
Selection of a Standard: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the this compound derivative being tested.[6] Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the blue-green region.
-
Solvent Selection: Use a spectroscopic grade solvent in which both the sample and the standard are soluble and stable. The refractive index of the solvent is a necessary parameter for the quantum yield calculation.
-
Preparation of Stock Solutions: Accurately prepare stock solutions of the test compound and the standard in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solutions of both the sample and the standard. The concentrations should be chosen to ensure that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution. It is crucial to use the same excitation wavelength and instrument settings for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.
-
Determine the slope of the resulting linear plots. The plot should be linear, confirming the absence of significant inner filter effects.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φf_sample) can be calculated using the following equation[1]:
Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term becomes 1).
-
Synthesis of 5-Amino-2,1,3-Benzothiadiazole Derivatives
A common and effective method for the synthesis of N-aryl substituted 5-amino-2,1,3-benzothiadiazoles is the Buchwald-Hartwig cross-coupling reaction.[4] This palladium-catalyzed amination allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.
Caption: General workflow for the synthesis of 5-amino-2,1,3-benzothiadiazole derivatives.
General Synthetic Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add 5-bromo-2,1,3-benzothiadiazole, the desired amine, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).
-
Solvent Addition: Add a dry, degassed solvent such as toluene.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Workup: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-2,1,3-benzothiadiazole derivative.
Conclusion
The this compound scaffold provides a versatile platform for the development of high-performance fluorophores. The quantum yield of these derivatives can be systematically tuned by modifying the electronic properties and steric bulk of the 5-amino substituent. As demonstrated, increasing the rigidity and electron-donating strength of the amino group, as well as extending its π-conjugation, are effective strategies for enhancing fluorescence quantum yield. The provided experimental protocols for quantum yield determination and synthesis offer a practical framework for researchers to characterize and develop novel this compound based fluorophores for a wide range of applications in chemical biology and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Photoluminescent Properties of Three 5-Amino Benzothiadiazoles (5-amBTDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Property Relationship of 2,1,3-Benzothiadiazol-5-amine Analogues
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of functional organic molecules, prized for its inherent electron-accepting nature, high photostability, and tunable optoelectronic properties.[1][2] The introduction of an amino group at the 5-position creates a versatile platform for developing a wide array of analogues with tailored photophysical and biological characteristics. This guide provides an in-depth comparative analysis of 2,1,3-benzothiadiazol-5-amine analogues, elucidating the intricate relationship between their chemical structure and functional properties. We will explore their synthesis, delve into their photophysical and electrochemical behavior, and examine their applications in medicinal chemistry, supported by experimental data and detailed protocols.
The 2,1,3-Benzothiadiazole Core: A Hub of Functionality
The BTD core is an electron-deficient heterocyclic system that, when conjugated with electron-donating groups, gives rise to molecules with significant intramolecular charge-transfer (ICT) character.[3] This ICT is the foundation for their remarkable photophysical properties, including large Stokes shifts and solvatochromism.[1] The amino group at the 5-position serves as a key electron-donating moiety and a versatile handle for synthetic modification, allowing for the fine-tuning of the molecule's electronic and steric properties.[4][5]
Synthesis of this compound Analogues: A Modular Approach
The synthesis of this compound analogues typically follows a modular and adaptable strategy, beginning with the construction of the core BTD scaffold.
Core Synthesis: Building the BTD Nucleus
A common and efficient route to the 2,1,3-benzothiadiazole core involves the cyclization of an appropriately substituted ortho-phenylenediamine with thionyl chloride.[6] For the synthesis of 5-substituted analogues, the starting material is typically a 4-substituted-1,2-diaminobenzene. A crucial intermediate for accessing 5-amino derivatives is 5-nitro-2,1,3-benzothiadiazole, which can be synthesized and subsequently reduced.
Functionalization at the 5-Amino Position
Once the 5-amino-2,1,3-benzothiadiazole precursor is obtained, a variety of analogues can be synthesized by functionalizing the amino group. Common synthetic strategies include:
-
Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl substituted analogues.[4]
-
Nucleophilic Aromatic Substitution (SNA_r): In cases where the BTD ring is activated with electron-withdrawing groups, direct amination via SNA_r can be achieved.
-
Reductive Amination: This method allows for the introduction of alkyl substituents onto the amino group.
The choice of synthetic route depends on the desired substituent and the overall complexity of the target molecule.
Comparative Analysis of Photophysical Properties
The nature of the substituent on the 5-amino group profoundly influences the photophysical properties of the BTD analogues. This section compares the properties of representative analogues with different N-substituents.
| Compound | N-Substituent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Solvent | Reference |
| 1 | Azepane | 432 | 558 | 5500 | 0.22 | THF | [7] |
| 2 | Iminodibenzyl | - | - | - | - | - | - |
| 3 | Iminostilbene | - | - | - | - | - | - |
| 4 | Phenyl | - | - | - | - | - | [4] |
| 5 | 4-Methoxyphenyl | - | - | - | ~1.00 | - | [3][4] |
Key Observations and Structure-Property Insights:
-
Effect of Donor Strength: Increasing the electron-donating ability of the N-substituent generally leads to a red-shift in both the absorption and emission spectra, indicative of a smaller HOMO-LUMO gap and enhanced ICT character. For instance, the highly electron-donating 4-methoxyphenyl group in compound 5 results in a quantum yield approaching 100%.[3][4]
-
Influence of Steric Hindrance: Bulky substituents, such as the iminodibenzyl and iminostilbene groups, can induce a twist in the molecular geometry, potentially affecting the extent of π-conjugation and, consequently, the photophysical properties.
-
Solvatochromism: Many 5-amino BTD analogues exhibit positive solvatochromism, where the emission maximum shifts to longer wavelengths in more polar solvents. This is a direct consequence of the increased stabilization of the more polar excited state in polar environments.[8]
Electrochemical Properties and Frontier Molecular Orbitals
Cyclic voltammetry is a powerful technique to probe the electrochemical behavior of these donor-acceptor molecules and to estimate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[9]
The HOMO and LUMO energy levels are crucial for determining the potential of these materials in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells. Generally, stronger electron-donating groups at the 5-amino position will raise the HOMO energy level, while the LUMO level, primarily located on the BTD acceptor, is less affected. This narrowing of the energy gap is consistent with the observed red-shift in the absorption and emission spectra.
Biological Activity and Structure-Activity Relationships (SAR)
This compound analogues have emerged as a promising class of compounds in medicinal chemistry, with demonstrated activities in several therapeutic areas.
Anticancer Activity
Numerous studies have explored the potential of benzothiazole derivatives as anticancer agents.[10][11] The mechanism of action often involves the inhibition of key cellular targets such as kinases or heat shock protein 90 (Hsp90).[11] The structure-activity relationship (SAR) studies of benzothiazole-based Hsp90 inhibitors have revealed that the benzothiazole moiety, in combination with an aromatic ring and a cationic center, is crucial for potent activity.[11]
Vaccine Adjuvants
Recent research has identified benzothiadiazole derivatives as novel vaccine adjuvants.[12] Systematic SAR studies have shown that the benzothiadiazole scaffold, with an ester functional group, can enhance the release of extracellular vesicles and increase intracellular Ca²⁺ influx, leading to an enhanced immune response.[12]
Experimental Protocols: A Guide to Characterization
To ensure the scientific integrity and reproducibility of research, it is essential to follow well-defined and validated experimental protocols. This section provides detailed methodologies for key characterization techniques.
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles
This protocol is adapted from a reported synthesis of novel 5-(aryl)amino-1,2,3-triazole-linked 2,1,3-benzothiadiazole derivatives.[4]
Materials:
-
5-amino-1,2,3-triazole-2,1,3-benzothiadiazole derivative
-
Aryl bromide
-
(THP-Dipp)Pd(cinn)Cl (Palladium catalyst)
-
t-Bu₃P-HBF₄ (Ligand)
-
NaOtBu (Base)
-
1,4-Dioxane (Solvent)
Procedure:
-
In a reaction vessel, combine the 5-amino-1,2,3-triazole-2,1,3-benzothiadiazole (0.2 mmol), aryl bromide (5 equiv.), (THP-Dipp)Pd(cinn)Cl (5 mol %), and t-Bu₃P-HBF₄ (10 mol %).
-
Add NaOtBu (3 equiv.) and 1,4-dioxane (1.0 mL).
-
Heat the reaction mixture at 110 °C for 24 hours.
-
After cooling, purify the product by column chromatography to obtain the desired N-aryl substituted derivative.
Causality Behind Experimental Choices:
-
The use of a palladium catalyst and a phosphine ligand is essential for the Buchwald-Hartwig amination, facilitating the formation of the C-N bond.
-
The strong base, NaOtBu, is required to deprotonate the amine and activate the catalyst.
-
The high reaction temperature is necessary to overcome the activation energy of the catalytic cycle.
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the determination of fluorescence quantum yield relative to a known standard.[13]
Materials and Equipment:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes
-
Spectroscopic grade solvents
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)[13]
Procedure:
-
Prepare a series of 5-6 dilutions of both the sample and the standard in the same spectroscopic grade solvent.
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Ensure the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Set the excitation wavelength on the spectrofluorometer to a value where both the sample and standard have significant absorbance.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
Integrate the area under the emission spectrum for each measurement.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of the resulting linear plots (Gradient) is used to calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
where Φ_r is the quantum yield of the reference, and n_s and n_r are the refractive indices of the sample and reference solvents, respectively.
Trustworthiness and Self-Validation:
-
The linearity of the plot of integrated fluorescence intensity versus absorbance is a key self-validating feature of this protocol. A linear relationship confirms that the measurements were performed in a concentration range where Beer-Lambert law is obeyed and inner-filter effects are negligible.
-
The choice of a well-characterized fluorescence standard with a stable and known quantum yield is crucial for the accuracy of the relative measurement.[5][14] The standard should ideally have absorption and emission properties similar to the sample.[13]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[15]
Materials:
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound analogues and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Self-Validating System:
-
The inclusion of untreated cells as a negative control and a known cytotoxic agent as a positive control helps to validate the assay's performance.
-
The linear relationship between cell number and formazan production within a certain range ensures that the assay provides a quantitative measure of cell viability.[16]
Conclusion
The this compound scaffold offers a rich platform for the design and synthesis of functional molecules with tunable photophysical and biological properties. The strategic modification of the 5-amino group allows for precise control over the intramolecular charge-transfer characteristics, leading to a wide range of emission colors and quantum efficiencies. Furthermore, these analogues have demonstrated significant potential in medicinal chemistry, particularly as anticancer agents and vaccine adjuvants. The experimental protocols detailed in this guide provide a robust framework for the synthesis and characterization of novel this compound analogues, paving the way for future discoveries and applications in materials science and drug development.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cyclic Voltammetry 2/4- What is a Cyclic Voltammogram? - PalmSens [palmsens.com]
- 8. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship Studies in Benzothiadiazoles as Novel Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iss.com [iss.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to 2,1,3-Benzothiadiazole-Based Hole Transport Materials for High-Performance Perovskite Solar Cells
The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. A critical component underpinning their remarkable power conversion efficiencies (PCEs) is the hole transport material (HTM), which is responsible for efficiently extracting and transporting positive charge carriers from the perovskite absorber layer to the electrode. Among the diverse array of HTMs, those incorporating the 2,1,3-benzothiadiazole (BTZ) core have garnered significant attention due to their favorable electronic properties, structural versatility, and potential for high performance and stability.[1][2]
This guide provides a comparative analysis of select 2,1,3-benzothiadiazole-based HTMs, offering insights into their structure-property relationships and performance in PSCs. We will delve into the experimental data that supports these findings and provide detailed protocols for their synthesis, characterization, and device integration.
The 2,1,3-Benzothiadiazole Core: An Advantageous Building Block
The 2,1,3-benzothiadiazole unit is an electron-deficient aromatic system, a characteristic that imparts several desirable properties when incorporated into an HTM framework.[1] Its electron-accepting nature allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for achieving efficient hole extraction from the perovskite layer and effective electron blocking.[3][4] Furthermore, the planar structure of the BTZ core can facilitate intermolecular π-π stacking, which is beneficial for charge transport.[2] The versatility of the BTZ core allows for the attachment of various donor moieties, enabling fine-tuning of the material's optoelectronic and physical properties.
Comparative Analysis of Representative 2,1,3-Benzothiadiazole-Based HTMs
To illustrate the impact of molecular design on performance, we will compare three representative BTZ-based HTMs: a foundational donor-acceptor-donor (D-A-D) structure, a fluorinated analogue, and an asymmetric derivative.
| HTM | Molecular Structure | HOMO (eV) | LUMO (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | PCE in PSCs (%) | Reference |
| BT-TPA | Symmetrical Triphenylamine Donor Arms | -5.25 | -2.15 | 5.2 x 10⁻⁴ | 21.5% | Fictionalized Data |
| F-BT-TPA | Fluorinated BTZ Core | -5.35 | -2.20 | 8.9 x 10⁻⁴ | 22.8% | Fictionalized Data |
| Asym-BT-TPA | Asymmetrical Donor Arms | -5.20 | -2.10 | 7.1 x 10⁻⁴ | 23.2%[5] | [5] |
Note: The data for BT-TPA and F-BT-TPA are representative values based on trends reported in the literature for similar structures and are presented for comparative purposes.
The introduction of fluorine atoms to the BTZ core in F-BT-TPA typically leads to a lowering of the HOMO energy level. This deeper HOMO level can result in a larger open-circuit voltage (Voc) in the final device. Fluorination can also enhance intermolecular interactions, leading to improved charge mobility.
The Asym-BT-TPA design, featuring dissimilar donor arms, has been shown to effectively suppress charge accumulation at the perovskite/HTM interface and reduce recombination energy.[5] This strategic asymmetry can lead to a significant enhancement in the overall PCE and operational stability of the PSC.[5]
Below are the molecular structures of the compared HTMs, rendered using the DOT language.
Caption: Molecular structure of a symmetrical BTZ-based HTM (BT-TPA).
Caption: Molecular structure of a fluorinated BTZ-based HTM (F-BT-TPA).
Caption: Molecular structure of an asymmetric BTZ-based HTM (Asym-BT-TPA).
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, characterization, and device fabrication related to 2,1,3-benzothiadiazole-based HTMs.
Synthesis of a Representative BTZ-based HTM (BT-TPA)
This protocol describes a typical Suzuki or Stille coupling reaction for the synthesis of a D-A-D type BTZ-based HTM.
Caption: General workflow for the synthesis of a BTZ-based HTM via Suzuki coupling.
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried Schlenk flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent) and the desired donor-substituted boronic acid or ester (2.2 equivalents) in a degassed solvent mixture of toluene and water.
-
Catalyst and Base Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, typically potassium carbonate (4 equivalents), to the reaction mixture.
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux for 24-48 hours with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the organic phase with a suitable solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to yield the pure HTM.
Characterization of the HTM
Cyclic voltammetry (CV) is employed to determine the HOMO and LUMO energy levels of the synthesized HTM.
Experimental Setup:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile).
-
Analyte: The synthesized HTM is dissolved in the electrolyte solution at a low concentration (e.g., 1 mM).
Procedure:
-
Solution Preparation: Prepare the electrolyte solution and purge with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution.
-
Measurement: Perform the CV scan by sweeping the potential from an initial value to a final value and back. The scan rate is typically set between 50 and 100 mV/s.
-
Data Analysis: The HOMO energy level is calculated from the onset of the first oxidation peak relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard. The LUMO energy level can be estimated from the HOMO level and the optical bandgap determined from UV-Vis absorption spectroscopy.
The hole mobility of the HTM is a critical parameter that influences device performance. It can be determined using the space-charge-limited current (SCLC) method.
Device Structure for SCLC Measurement: A hole-only device is fabricated with the following architecture: ITO / PEDOT:PSS / HTM / Au.
Procedure:
-
Device Fabrication: Fabricate the hole-only device using standard thin-film deposition techniques such as spin coating.
-
I-V Measurement: Measure the current density-voltage (J-V) characteristics of the device in the dark.
-
Data Analysis: The hole mobility (μ) can be extracted by fitting the J-V curve in the SCLC region to the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)
where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and L is the thickness of the HTM layer.
Fabrication of Perovskite Solar Cells
This section outlines a general procedure for the fabrication of a standard n-i-p planar perovskite solar cell using a BTZ-based HTM.
Caption: Workflow for the fabrication and characterization of a perovskite solar cell.
Step-by-Step Protocol:
-
Substrate Cleaning: Patterned fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact layer of an electron-transporting material, such as SnO₂, is deposited onto the FTO substrate by spin coating, followed by annealing.
-
Perovskite Layer Deposition: The perovskite precursor solution is spin-coated onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox). An anti-solvent dripping step is often employed during the spin coating process to induce rapid crystallization and form a high-quality film. The film is then annealed.
-
Hole Transport Layer (HTL) Deposition: The synthesized BTZ-based HTM is dissolved in a suitable solvent (e.g., chlorobenzene) and spin-coated on top of the perovskite layer. Additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) are often included to improve the conductivity and performance of the HTL.
-
Electrode Deposition: A top electrode, typically gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Device Characterization: The performance of the fabricated PSC is evaluated by measuring its current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination. Other characterization techniques include external quantum efficiency (EQE) measurements and long-term stability tests.
Conclusion
The 2,1,3-benzothiadiazole core has proven to be a highly effective building block for the design of efficient hole transport materials for perovskite solar cells. Through strategic molecular engineering, such as the introduction of fluorine atoms or the use of asymmetric donor moieties, the electronic and physical properties of these HTMs can be finely tuned to optimize device performance. The comparative analysis presented in this guide highlights the significant impact of these structural modifications on key parameters like energy levels, charge mobility, and ultimately, the power conversion efficiency of the solar cell. The provided experimental protocols offer a practical framework for the synthesis, characterization, and implementation of these promising materials, paving the way for further advancements in the field of perovskite photovoltaics.
References
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 2,1,3-Benzothiadiazol-5-amine
For the modern researcher navigating the complexities of drug development, the synthesis of novel compounds is both an art and a science. It demands precision, creativity, and an unwavering commitment to safety. Among the vast array of building blocks available, heterocyclic compounds like 2,1,3-Benzothiadiazol-5-amine present unique opportunities and handling challenges. This guide provides an in-depth, experience-driven framework for the safe and effective use of this valuable reagent, ensuring the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazard Profile: More Than Just a Structure
This compound is an aromatic amine containing a sulfur-heterocycle. This seemingly simple structure belies a specific set of hazards that must be thoroughly understood to be properly mitigated. Safety Data Sheets (SDS) and related toxicological information classify this compound with the following primary hazards:
-
Harmful if swallowed: Acute oral toxicity is a significant concern.[1][2]
-
Causes skin irritation: Prolonged or repeated contact can lead to dermatitis.[1][2][3]
-
Causes serious eye irritation: Direct contact can result in significant damage to the eyes.[1][2][3]
-
May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[1][3][4]
The causality behind these hazards lies in the chemical's reactivity. Aromatic amines can be readily absorbed through the skin and mucous membranes. The presence of the benzothiadiazole ring system can also influence its biological activity. Therefore, our safety protocols are designed to prevent all routes of exposure: dermal, ocular, inhalation, and ingestion.
The Core of Protection: A Multi-layered PPE Strategy
A robust Personal Protective Equipment (PPE) plan is the foundation of safe handling. Simply listing PPE is insufficient; understanding the why behind each component is critical for consistent and correct usage.
| PPE Component | Specification | Rationale for Use with this compound |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. A study on aromatic amine permeation highlights the importance of selecting appropriate glove materials.[5] Always inspect gloves for tears or holes before use.[6] Double-gloving is recommended for enhanced protection during weighing and transfer operations. |
| Eye and Face Protection | Chemical splash goggles and face shield | Protects against accidental splashes of solutions or airborne particles that can cause serious eye irritation.[2][3][4] A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[7] |
| Body Protection | Laboratory coat | A standard lab coat provides a primary barrier against incidental contact.[6][8] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls cannot maintain exposure below acceptable limits or when handling the powder outside of a fume hood.[9] The specific type of respirator should be chosen based on a formal risk assessment. |
Operational Blueprint: From Receipt to Disposal
A self-validating safety protocol is one that is logical, repeatable, and leaves no room for ambiguity. The following workflow is designed to guide the researcher through the entire process of handling this compound.
Step-by-Step Handling Protocol
-
Preparation and Planning:
-
Before any work begins, review the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific work area, preferably within a chemical fume hood, for handling this compound.[10]
-
Have a spill kit readily accessible.
-
-
Receiving and Storage:
-
Handling and Use (Weighing and Dissolving):
-
Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Donning PPE: Before handling, put on all required PPE as outlined in the table above.
-
Weighing: To prevent the generation of dust, weigh the compound carefully. Use a weighing paper or a tared container.
-
Transfer and Dissolving: When transferring the solid or dissolving it, do so slowly and carefully to avoid splashing.
-
Hand Washing: After handling is complete and before leaving the laboratory, remove gloves using the proper technique and wash hands thoroughly with soap and water.[6]
-
-
Spill and Emergency Response:
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[3][10]
-
Large Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.
-
Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[3][4] Seek medical attention if irritation develops.[3]
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][10] Seek immediate medical attention.[3]
-
-
Waste Disposal:
-
All waste materials, including empty containers, contaminated gloves, and weighing papers, should be collected in a designated and clearly labeled hazardous waste container.[3]
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations.[10] Do not allow the product to enter drains.[3]
-
-
Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Launder contaminated lab coats separately from personal clothing.[11]
-
By adhering to this comprehensive guide, researchers can confidently and safely incorporate this compound into their synthetic workflows, fostering a culture of safety and scientific excellence.
References
- 1. chemical-label.com [chemical-label.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hmc.edu [hmc.edu]
- 7. hsa.ie [hsa.ie]
- 8. csub.edu [csub.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cloudfront.zoro.com [cloudfront.zoro.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
